(-)-Catechin hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H16O7 |
|---|---|
Molecular Weight |
308.28 g/mol |
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate |
InChI |
InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m1./s1 |
InChI Key |
OFUMQWOJBVNKLR-PBCQUBLHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O |
Origin of Product |
United States |
Biosynthesis and Biotransformation of Catechin Hydrate
Endogenous Biosynthetic Pathways in Plants
The creation of (-)-catechin (B126292) hydrate (B1144303) in plants is a testament to the intricate and highly regulated nature of secondary metabolism. This process begins with fundamental precursor compounds and progresses through a series of enzymatic reactions, ultimately leading to the stereospecific formation of the catechin (B1668976) molecule.
Precursor Compounds and Initial Metabolic Nodes
The journey to (-)-catechin hydrate begins with primary metabolites that are channeled into two major pathways: the shikimate pathway and the phenylpropanoid pathway. nih.govfrontiersin.orgwikipedia.org The shikimate pathway is responsible for producing the aromatic amino acid phenylalanine, which serves as the initial building block. nih.gov Phenylalanine then enters the phenylpropanoid pathway, a central hub for the synthesis of a vast array of phenolic compounds. nih.govmdpi.com Within this pathway, phenylalanine is converted to 4-coumaroyl-CoA, a critical intermediate that stands at the crossroads of various biosynthetic branches, including the one leading to flavonoids like catechin. nih.govwikipedia.org
Key Enzymatic Steps and Involved Enzymes
From 4-coumaroyl-CoA, the flavonoid biosynthetic pathway takes center stage. A series of enzymatic reactions, each catalyzed by a specific enzyme, meticulously constructs the catechin molecule.
The key enzymes and their roles are summarized below:
| Enzyme | Abbreviation | Function |
| Chalcone (B49325) Synthase | CHS | Condenses one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govup.ac.za |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin. frontiersin.orgsci-hub.se |
| Flavanone (B1672756) 3-Hydroxylase | F3H | Introduces a hydroxyl group at the 3-position of naringenin to produce dihydrokaempferol. nih.govfrontiersin.org |
| Dihydroflavonol Reductase | DFR | Reduces dihydroflavonols (like dihydrokaempferol) to their corresponding leucoanthocyanidins (flavan-3,4-diols). frontiersin.orgresearchgate.net |
| Leucoanthocyanidin Reductase | LAR | Specifically catalyzes the reduction of 2,3-trans-3,4-cis-leucocyanidin to produce (+)-catechin, a 2,3-trans-flavan-3-ol. frontiersin.orgresearchgate.netfrontiersin.org |
This enzymatic cascade ensures the precise formation of the catechin backbone. researchgate.net
Genetic Regulation of Catechin Biosynthesis
The biosynthesis of (-)-catechin is tightly controlled at the genetic level. The expression of genes encoding the key enzymes in the pathway is a critical regulatory point. Of particular importance is the gene encoding Leucoanthocyanidin Reductase (LAR), as it represents a committed step towards catechin synthesis. researchgate.net Studies have shown that the expression of the LAR gene is often correlated with the accumulation of catechins in plant tissues. nih.govmdpi.comnih.gov For instance, research on spine grape cells demonstrated that overexpression of the VdLAR1 gene led to a significant increase in catechin production, highlighting its crucial role in catechin biosynthesis. mdpi.comnih.gov Furthermore, environmental factors such as light and temperature can influence the expression of LAR and other biosynthetic genes, thereby affecting catechin levels. mdpi.comnih.gov In dark-treated tea plants, for example, the expression level of LAR was observed to increase. researchgate.net
Stereochemical Configuration in Biosynthesis
The biosynthesis of catechins is a stereospecific process, resulting in distinct isomers. wikipedia.org Leucoanthocyanidin Reductase (LAR) is responsible for producing the 2,3-trans-flavan-3-ol, (+)-catechin, from leucocyanidin (B1674801). frontiersin.orgnih.gov In contrast, another enzyme, Anthocyanidin Reductase (ANR), catalyzes the formation of the 2,3-cis-flavan-3-ol, (-)-epicatechin (B1671481), from anthocyanidin. frontiersin.orgfrontiersin.org The stereochemistry of the final product is therefore determined by the specific enzymatic pathway utilized by the plant. frontiersin.org Chiral phase high-performance liquid chromatography analysis of fresh tea leaves has confirmed the presence of both (+)-catechin and (-)-epicatechin, with (-)-epicatechin being the predominant form. researchgate.net Interestingly, the uptake and metabolism of catechins can be influenced by their stereochemical configuration, with (-)-epicatechin showing the highest uptake and (-)-catechin the lowest. wikipedia.org
Accumulation during Plant Physiological Processes
The accumulation of catechins, including this compound, is often associated with specific physiological processes in plants, such as seed germination. Research on Chinese pistachio (Pistacia chinensis) has shown a significant accumulation of catechin during the germination process. oup.com This increase was linked to the upregulation of key genes in the catechin biosynthesis pathway. oup.com Furthermore, the application of exogenous catechin was found to promote seed germination in this species, suggesting a regulatory role for catechin in this developmental stage. oup.comnih.govresearchgate.net Similar increases in catechin levels have been observed during the germination of other plant species, including mung bean and wheat. oup.com The flavonoid (+)-catechin is also known to be released from the seeds of Sesbania virgata during imbibition. scielo.brscielo.br
Microbial Biotransformation and Degradation
When consumed, catechins that are not absorbed in the small intestine travel to the large intestine, where they are subjected to extensive biotransformation by the gut microbiota. nih.govresearchgate.net This microbial action significantly alters the structure of the parent catechin molecule, leading to the formation of a variety of smaller, often more bioavailable, metabolites. nih.govmdpi.com
The microbial degradation of catechin can involve several key reactions, including dehydroxylation and the cleavage of the C-ring. mdpi.com For example, studies have shown that gut microbes can transform catechin into various metabolites. mdpi.com Some microorganisms, such as Acinetobacter calcoaceticus and species of Aspergillus, Bradyrhizobium, Fusarium, Rhizobium, and Streptomyces, are known to degrade catechin, producing intermediates like phloroglucinol (B13840) carboxylic acid and protocatechuic acid. plos.org These intermediates can be further broken down into smaller molecules like maleylacetate (B1240894) and β-ketoadipate. plos.orgresearchgate.net The initial steps in the microbial fermentation of green tea catechins by human gut microbiota involve hydrolysis, oxidation, C-ring opening, and A-ring cleavage, which lead to the formation of upstream metabolites such as catechin quinones, diphenylpropanols, phenylvalerolactones, phenylvaleric acids, gallic acids, and pyrogallols. mdpi.com These are then further degraded into smaller phenolic metabolites. mdpi.com Fungi like Aspergillus niger have also been shown to degrade ester-catechins into non-ester-catechins and gallic acid. frontiersin.org
{"article": "### 2. Biosynthesis and Biotransformation of this compound\n\n#### 2.2. \n\nthis compound, a flavan-3-ol (B1228485), is a natural phenolic compound found in various plants. researchgate.net Its formation and breakdown are complex processes involving various organisms and enzymatic reactions.\n\n##### 2.2.1. Fungal and Bacterial Metabolism (e.g., Burkholderia sp., Diaporthe sp., Acinetobacter calcoaceticus, Bradyrhizobium japonicum)\n\nSeveral microorganisms can metabolize catechin. The bacterium Burkholderia sp. KTC-1, isolated from tropical peat, can use (+)-catechin as its only source of carbon under acidic conditions. nih.gov This bacterium biotransforms (+)-catechin into taxifolin (B1681242). nih.gov Similarly, Burkholderia oxyphila OX-01, found in acidic forest soil, also grows on (+)-catechin as its sole carbon source. tandfonline.com Cell-free extracts of B. oxyphila OX-01 can convert both (+)-catechin and (-)-epicatechin into (+)-taxifolin through a two-step oxidation process involving a leucocyanidin intermediate. researchgate.nettandfonline.com\n\nThe endophytic filamentous fungus Diaporthe sp. can transform (+)-catechin and (-)-epicatechin into 3,4-cis-dihydroxyflavan derivatives. wikipedia.org Specifically, it converts (+)-catechin to (+)-(2R,3S,4S)-3,4,5,7,3′,4′-hexahydroxyflavan (leucocyanidin). wikipedia.org\n\nAcinetobacter calcoaceticus is another bacterium capable of degrading (+)-catechin, metabolizing it to protocatechuic acid and phloroglucinol carboxylic acid. wikipedia.orgnih.gov This bacterium utilizes catechin as its sole carbon source. nih.govwikipedia.org Likewise, Bradyrhizobium japonicum can also degrade catechin. wikipedia.org It cleaves catechin to produce protocatechuic acid and phloroglucinol carboxylic acid. researchgate.net\n\nPseudomonas sp. has been shown to convert (-)-catechin into protocatechuic acid. plos.org In this process, (-)-catechin is first transformed into taxifolin, which then undergoes C-ring hydrolysis to generate protocatechuic acid and glycerol. plos.orgresearchgate.net\n\n\n\n##### 2.2.2. Enzymatic Degradation (e.g., Catechin Oxygenase)\n\nCatechin oxygenase is a key enzyme in the degradation of catechin and is found in both fungi and bacteria. wikipedia.orgejmoams.comresearchgate.netejmoams.com This enzyme initiates the breakdown of catechin into smaller molecules. researchgate.net In Bradyrhizobium japonicum, catechin oxygenase cleaves catechin, leading to further degradation by other enzymes like protocatechuate 3,4-dioxygenase and hydroxyquinol 1,2-dioxygenase. wikipedia.orgresearchgate.net\n\n##### 2.2.3. Metabolic Products of Biotransformation (e.g., Taxifolin, Dihydroxyflavan Derivatives, Protocatechuic Acid, Phloroglucinol Carboxylic Acid)\n\nThe biotransformation of catechin by microorganisms results in several metabolic products.\n\n* Taxifolin: Burkholderia sp. KTC-1 converts (+)-catechin to taxifolin in a two-step oxidation process. nih.gov Crude enzyme extracts from this bacterium confirmed this transformation. nih.gov Burkholderia oxyphila also produces taxifolin from (+)-catechin. tandfonline.com\n* Dihydroxyflavan Derivatives: The fungus Diaporthe sp. transforms (+)-catechin into the 3,4-cis-dihydroxyflavan derivative, leucocyanidin. wikipedia.org\n* Protocatechuic Acid: Acinetobacter calcoaceticus and Bradyrhizobium japonicum both produce protocatechuic acid from catechin. wikipedia.orgnih.gov Pseudomonas sp. also converts (-)-catechin into protocatechuic acid. plos.org\n* Phloroglucinol Carboxylic Acid: This compound is a degradation product excreted by Acinetobacter calcoaceticus when grown on (+)-catechin. wikipedia.orgnih.govwikipedia.org\n\n\n\n#### 2.3. Engineered Biosynthesis in Heterologous Systems\n\n##### 2.3.1. Production in Recombinant Microorganisms (e.g., Escherichia coli)\n\nResearchers have successfully engineered Escherichia coli to produce catechins. researchgate.netnih.gov By introducing a mimicked biosynthetic pathway from Camellia sinensis, recombinant E. coli was able to produce various catechins, including (±)-catechin hydrate. researchgate.netnih.gov One study reported the production of 0.13 mg/L of (±)-catechin hydrate. researchgate.netnih.gov Further optimization through combinatorial strategies and metabolic engineering has significantly improved the titer of (+)-catechin in E. coli. nih.govexlibrisgroup.com By expressing a committed catechin pathway consisting of flavanone 3β-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and leucoanthocyanidin reductase (LAR), researchers achieved a titer of 374.6 ± 43.6 mg/L of (+)-catechin. nih.govexlibrisgroup.com Improving NADPH availability and using protein scaffolds further increased the production to 910.9 ± 61.3 mg/L from eriodictyol. nih.govexlibrisgroup.com\n\n##### 2.3.2. Manipulation of Metabolite Genes from Plant Sources (e.g., Camellia sinensis)\n\nThe biosynthesis of catechins in plants like Camellia sinensis (tea plant) involves several key enzymes. mdpi.com Genes encoding these enzymes have been manipulated to enhance catechin production in recombinant organisms. A mimicked biosynthetic pathway from C. sinensis, including flavanone 3-hydroxylase (F3H), dihydroflavonol reductase (DFR), and leucoanthocyanidin reductase (LCR), was constructed and expressed in E. coli. researchgate.netnih.gov The expression of these genes, sourced from C. sinensis, led to the successful production of various catechins. researchgate.netnih.gov Studies have shown that the high-level expression of F3H, DFR, and LCR in young tea leaves is crucial for catechin biosynthesis. nih.gov The entire (+)-catechin biosynthesis pathway, involving enzymes like PAL, C4H, 4CL, CHS, CHI, F3H, DFR, and LCR, has been introduced into E. coli to analyze and manipulate the metabolic flux for enhanced production. mdpi.com\n\n### Compound List\n\n| Compound Name |\n| --- |\n| this compound |\n| (+)-Catechin |\n| (-)-Epicatechin |\n| Taxifolin |\n| Leucocyanidin |\n| Dihydroxyflavan Derivatives |\n| Protocatechuic Acid |\n| Phloroglucinol Carboxylic Acid |\n| Glycerol |\n| (-)-Epicatechin gallate |\n| (-)-Catechin gallate |\n| Eriodictyol |\n| Naringenin |\n| Phenylalanine |\n| Cinnamic acid |\n| 4-Coumaric acid |\n| 4-Coumaroyl CoA |\n| Naringenin chalcone |\n| Dihydroquercetin |\n\n"}
Molecular and Cellular Mechanisms of Action
Apoptosis Induction and Regulation
(-)-Catechin (B126292) hydrate (B1144303) actively promotes apoptosis in cancer cells by influencing several critical components of the apoptotic machinery. This includes the activation of specific enzymes and the regulation of tumor suppressor proteins, which collectively trigger the cell's self-destruction sequence.
A central mechanism by which (-)-catechin hydrate induces apoptosis is through the increased expression of caspases, which are key executioner proteins in the apoptotic process. nih.gov Studies have shown that treatment with catechin (B1668976) hydrate leads to a marked, dose-dependent increase in the expression levels of initiator caspases, such as Caspase-8 and Caspase-9, as well as the effector caspase, Caspase-3. nih.govresearchgate.net Caspase-8 is integral to the extrinsic (death receptor) pathway, while Caspase-9 is a critical component of the intrinsic (mitochondrial) pathway. nih.govf1000research.com Both pathways converge on the activation of Caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govf1000research.com
In human breast cancer cells (MCF-7), treatment with catechin hydrate resulted in a significant fold increase in the expression of these caspases. nih.govmedchemexpress.com For instance, a 24-hour treatment with 150 µg/mL of catechin hydrate increased the expression of Caspase-3, Caspase-8, and Caspase-9 by 5.81, 1.42, and 3.29 fold, respectively, compared to untreated cells. medchemexpress.com This demonstrates the compound's ability to engage multiple caspase-dependent pathways to execute apoptosis. nih.gov
The tumor suppressor protein p53 plays a crucial role in the apoptotic process initiated by this compound. nih.gov The p53 protein, often called the "guardian of the genome," can halt the cell cycle and initiate apoptosis in response to cellular stress or DNA damage. nih.gov Research indicates that this compound treatment significantly increases the expression of p53 in a dose-dependent manner in MCF-7 breast cancer cells. nih.govresearchgate.net This upregulation of p53 is linked to the subsequent activation of both extrinsic and intrinsic apoptotic pathways. nih.gov The ability of p53 to regulate caspases suggests a coordinated effort between p53 and the caspase cascade in mediating catechin-induced apoptosis. nih.gov This highlights the compound's potential to leverage the cell's own tumor suppression mechanisms to eliminate cancerous cells. nih.govscispace.com
This compound-induced apoptosis is mediated through the activation of both the extrinsic and intrinsic pathways. nih.gov The extrinsic, or death receptor-mediated, pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of Caspase-8. nih.govthaiscience.info The observed increase in Caspase-8 expression following catechin hydrate treatment confirms the engagement of this pathway. nih.gov
Simultaneously, the intrinsic, or mitochondrial, pathway is also activated. f1000research.com This pathway involves changes in the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates Caspase-9. f1000research.com The upregulation of Caspase-9 expression by catechin hydrate indicates its ability to trigger this mitochondrial-dependent cell death mechanism. nih.govf1000research.com The activation of both pathways, which ultimately converge on the executioner Caspase-3, ensures an efficient and robust apoptotic response in targeted cells. nih.gov
In certain contexts, such as in models of chemotherapy-induced toxicity, this compound exhibits a protective effect by attenuating the expression of pro-apoptotic genes. For example, in a model of cisplatin-induced damage to spermatogonia cells, treatment with catechin hydrate significantly reduced the expression of the pro-apoptotic gene BAX. koreascience.kr Cisplatin (B142131) is a common chemotherapy agent that can cause significant side effects by inducing apoptosis in healthy cells. The reduction in BAX expression, along with a decrease in the number of apoptotic cells and cleaved-caspase 3 levels, suggests that catechin hydrate can mitigate cisplatin-induced cellular damage. koreascience.kr This modulatory role highlights the compound's ability to selectively influence apoptotic pathways, promoting cell death in cancer cells while protecting normal cells from certain stressors. koreascience.krmdpi.com
Activation of Extrinsic and Intrinsic Apoptotic Pathways
Cell Proliferation Inhibition
Beyond inducing apoptosis, this compound also demonstrates a significant ability to inhibit the uncontrolled growth of cancer cells.
Interactive Data Tables
Table 1: Effect of this compound on Apoptotic Gene Expression in MCF-7 Cells
| Treatment Concentration (µg/mL) | Treatment Duration (hours) | Gene | Fold Increase in Expression |
| 150 | 24 | Caspase-3 | 5.81 |
| 150 | 24 | Caspase-8 | 1.42 |
| 150 | 24 | Caspase-9 | 3.29 |
| 150 | 24 | p53 | 2.68 |
| 300 | 48 | Caspase-3 | 40.52 |
| 300 | 48 | Caspase-8 | 8.72 |
| 300 | 48 | Caspase-9 | 20.26 |
| 300 | 48 | p53 | 10.00 |
Data sourced from studies on MCF-7 human breast cancer cells. nih.govmedchemexpress.com
Table 2: Apoptosis Induction in MCF-7 Cells by this compound
| Treatment Concentration (µg/mL) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| 150 | 24 | 40.70 |
| 300 | 24 | 41.16 |
| 150 | 48 | 43.73 |
| 300 | 48 | 52.95 |
Data reflects the percentage of cells undergoing apoptosis as determined by TUNEL assay. nih.gov
Regulation of Cell Cycle Progression (e.g., G1 and Interphase Arrest)
This compound has been shown to influence the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase and interphase. nih.gov This regulatory effect is crucial in preventing damaged cells from replicating. nih.gov Studies on various cancer cell lines have demonstrated that catechins can halt the cell cycle. For instance, in human breast cancer cells (MCF-7), catechin hydrate treatment led to a block in cell proliferation. nih.govscispace.com Similarly, grape seed proanthocyanidins, which are composed of catechin monomers, induced G1 arrest in human prostate carcinoma DU145 cells. researchgate.net This arrest is often a precursor to apoptosis, or programmed cell death. nih.gov The mechanism involves the modulation of key regulatory proteins that control the progression through different phases of the cell cycle. nih.gov By preventing the cell from entering the S phase (synthesis phase), where DNA replication occurs, this compound effectively stops the proliferation of cancer cells. scispace.com
Inhibition of Cyclin-Dependent Kinase Activities (e.g., Cdk1, Cdk2)
The progression of the cell cycle is largely governed by a family of enzymes called cyclin-dependent kinases (CDKs), which form complexes with cyclins. ijpp.com (-)-Catechin and its related compounds have been found to inhibit the activity of these crucial kinases. Specifically, catechins have been shown to down-modulate the protein expression of Cdk2, Cdk4, and Cdk6. nih.gov For example, epigallocatechin-3-gallate (EGCG), a major catechin in green tea, has been observed to inhibit the activities of Cdk2 and Cdk4. researchgate.net This inhibition disrupts the normal cell cycle process. The binding of cyclins to CDKs is a critical step for their activation, and catechins can interfere with this process. nih.gov For instance, EGCG treatment has been shown to decrease the binding of cyclin E to Cdk2. nih.gov By inhibiting the activity of CDKs such as Cdk1 and Cdk2, catechins prevent the phosphorylation of target proteins that are necessary for the cell to move from the G1 phase to the S phase, thus causing a cell cycle arrest. nih.gov
Induction of Cyclin-Dependent Kinase Inhibitors (e.g., p16, p21, p27)
In addition to directly inhibiting CDK activity, this compound also promotes the expression of cyclin-dependent kinase inhibitors (CKIs). These proteins, including p16, p21, and p27, act as brakes on the cell cycle by binding to and inactivating cyclin-CDK complexes. medsci.org Research has shown that catechins can induce the expression of these inhibitors in various cancer cell lines. For example, treatment of human prostate carcinoma cells with EGCG resulted in a significant upregulation of p16, p18, p21, and p27. nih.gov In human lung carcinoma A549 cells, catechin treatment increased the expression of p21 and p27. mdpi.com Similarly, in breast cancer cells, catechins have been found to induce p27, which can stop the cell cycle in the G1/S phase. scispace.com The induction of p21 has been linked to p53-mediated G1 cell cycle arrest following DNA damage. mdpi.com This increased expression of CKIs enhances the inhibitory effect on cyclin-CDK complexes, further contributing to cell cycle arrest. mdpi.com
Antioxidant Mechanisms
Direct Free Radical Scavenging
This compound is a potent antioxidant capable of directly scavenging harmful free radicals. nih.gov This activity is largely attributed to the phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). encyclopedia.pub The dihydroxyl group on the B ring is particularly important for this radical-scavenging ability. encyclopedia.pub Catechins have been shown to be effective scavengers of various radicals, including superoxide (B77818), peroxyl, and nitric oxide radicals. nih.govmattioli1885journals.com The process involves the catechin molecule undergoing oxidation to form a more stable and less reactive radical. encyclopedia.pub Studies have demonstrated that catechin's free radical scavenging capacity is significant, in some cases surpassing that of other well-known antioxidants like ascorbic acid and α-tocopherol. nih.govoatext.com This direct scavenging action helps to protect cells from oxidative damage that can contribute to various diseases. japsonline.com
Induction of Endogenous Antioxidant Enzymes (e.g., Superoxide Dismutase, Catalase)
Beyond its direct antioxidant actions, this compound can also enhance the body's own antioxidant defenses by inducing the expression and activity of endogenous antioxidant enzymes. encyclopedia.pub These enzymes, such as superoxide dismutase (SOD) and catalase (CAT), form the first line of defense against oxidative stress. cabidigitallibrary.org SOD converts the superoxide radical into hydrogen peroxide, which is then detoxified into water and oxygen by catalase. cabidigitallibrary.org Studies have shown that catechins can upregulate the genes responsible for producing these enzymes. nwpii.com For example, administration of (+)-catechin hydrate has been shown to increase the activity of SOD in certain experimental models. nwpii.com Research on fruit flies has also indicated that green tea catechins can increase the activities of both SOD and catalase. cabidigitallibrary.org By bolstering the activity of these critical enzymes, this compound helps to maintain cellular redox homeostasis and protect against oxidative damage. japsonline.comresearchgate.net
Interactive Data Table: Research Findings on this compound's Mechanisms
Inhibition of Pro-oxidant Enzymes
Table 1: Effect of Catechins on Pro-oxidant Enzyme Activity
| Enzyme | Effect of Catechin | Observed Outcome | Reference |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Inhibition | IC50 = 1.4 µM | biocompare.com |
| Xanthine Oxidase (XO) | Inhibition | Attenuated rotenone-induced increases in XO activity | ajol.info |
| Myeloperoxidase (MPO) | Inhibition | Attenuated rotenone-induced increases in MPO activity | ajol.info |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | Decreased protein expression | mdpi.comscielo.br |
| Cyclooxygenase-2 (COX-2) | Downregulation | Decreased protein expression | mdpi.comscielo.br |
Modulation of Lipid Peroxidation
This compound plays a crucial role in protecting cellular membranes from lipid peroxidation, a process where free radicals damage lipids, leading to cellular injury. nwpii.com The compound effectively scavenges peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation.
Numerous studies have quantified this protective effect. For example, in rats fed a high sucrose, high-fat diet, supplementation with (+)-catechin hydrate significantly reduced the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in both heart and liver tissues. nwpii.com Specifically, a 20% reduction in heart MDA levels and a 31% reduction in liver MDA levels were observed compared to the control group. nwpii.com This anti-lipid peroxidation activity is a cornerstone of its antioxidant properties, preventing damage to vital cellular structures. japsonline.com
Table 2: Research Findings on this compound and Lipid Peroxidation
| Study Model | Key Findings | Quantitative Data | Reference(s) |
|---|---|---|---|
| High Sucrose High Fat Diet in Rats | Reduced heart lipid peroxidation. | 20% decrease in Malondialdehyde (MDA) levels. | nwpii.com |
| High Sucrose High Fat Diet in Rats | Reduced liver lipid peroxidation. | 31% decrease in Malondialdehyde (MDA) levels. | |
| Benzo(a)pyrene-induced Toxicity in Mice | Decreased lipid peroxidation (LPO) in lungs. | Significant decrease in LPO at 20 and 40 mg/kg doses. | researchgate.net |
| AAPH-induced Peroxidation | Inhibited lipid peroxidation. | Effective at a concentration of 20 µM. | biocompare.com |
Activation of the Nrf2 Signaling Pathway
A significant mechanism through which this compound exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. researchgate.netnih.gov
Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). nih.gov Research, including molecular docking studies, suggests that catechins can interact with the Nrf2 binding site of Keap1. researchgate.net This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. nih.govresearchgate.net Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.gov
This activation leads to the increased expression of several protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione (B108866) synthesis pathway like glutamate-cysteine ligase (GCL). researchgate.net For example, studies have shown that (+)-catechin can increase the mRNA and protein levels of Nrf2 and its downstream targets. mdpi.comresearchgate.net This upregulation of the body's endogenous antioxidant defenses provides a robust and lasting protection against oxidative stress. researchgate.netnih.gov Interestingly, while some studies show catechin activates Nrf2 to produce antioxidant effects, others indicate catechin hydrate treatment can decrease elevated Nrf2 levels in certain cellular damage models. e-jarb.org
Anti-inflammatory Mechanisms
Regulation of NF-κB Signaling Pathway
This compound exerts potent anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In inflammatory conditions, catechins have been shown to inhibit the activation of NF-κB. researchgate.netmdpi.com
The mechanism involves preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. scielo.br By blocking IκB degradation, catechin ensures NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory mediators. scielo.brresearchgate.net Studies have demonstrated that catechin treatment reduces the nuclear accumulation of NF-κB, thereby suppressing the inflammatory cascade. mdpi.comnih.gov Furthermore, the activation of the Nrf2/HO-1 pathway by catechins can, in turn, suppress NF-κB activation, highlighting a crosstalk between these two crucial cellular pathways. nih.govfrontiersin.org
Modulation of Inflammatory Gene Expression (e.g., iNOS, COX-2)
A direct consequence of the inhibition of the NF-κB pathway is the downregulation of key inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov These enzymes are responsible for producing potent inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.
Research has consistently shown that this compound and related catechins significantly reduce the expression of both iNOS and COX-2 at the protein level in various inflammatory models. scielo.brresearchgate.net For example, in a model of cisplatin-induced cellular damage, catechin hydrate treatment significantly decreased the gene expression levels of iNOS and COX-2. e-jarb.org Similarly, in benzo(a)pyrene-induced lung toxicity, catechin pre-treatment led to the downregulation of COX-2 expression. nih.govresearchgate.net Combined treatment of quercetin (B1663063) and catechin has been shown to synergistically decrease iNOS and COX-2 protein levels by 87% and 65%, respectively, compared to an LPS-treated group. researchgate.net This modulation of inflammatory gene expression is a key component of the anti-inflammatory activity of this compound.
Influence on Mitogen-Activated Protein Kinases (MAPKs)
The anti-inflammatory effects of this compound are also mediated through its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.netresearchgate.net MAPKs, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are involved in transmitting extracellular signals to the nucleus to regulate processes like inflammation and apoptosis. nih.govheraldopenaccess.us
Studies have revealed that catechins can attenuate inflammatory reactions by downregulating the phosphorylation of MAPKs. researchgate.net For instance, catechin has been shown to inhibit the JNK pathway. In human breast cancer cells, catechin administration led to the increased phosphorylation of JNK/SAPK and p38 proteins, which was linked to cell cycle arrest. nih.gov In models of colonic inflammation, extracts rich in (+)-catechin downregulated the phosphorylation of JNK and p38. scielo.br By modulating the activation state of these kinases, this compound can control the downstream inflammatory response. researchgate.netheraldopenaccess.us
Effects on Cytokine Expression (e.g., TNF-α, IL-1β)
This compound has demonstrated notable effects on the expression of various cytokines, key signaling molecules involved in inflammation and immune responses. Research indicates that catechin can modulate both pro-inflammatory and anti-inflammatory cytokines.
In studies involving 3T3-L1 adipocytes, catechin was found to inhibit the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-1α, IL-6, and IL-12p35 when inflammation was induced by TNF-α. nih.gov Conversely, it enhanced the expression of anti-inflammatory cytokines IL-4 and IL-10. nih.gov This suggests a potential role for catechin in mitigating inflammatory responses.
Further in vivo studies support these findings. For instance, administration of catechin hydrate in animal models has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govmdpi.com In a rodent model, daily administration of (±)-catechin hydrate for four weeks significantly reduced TNF-α levels. researchgate.net Similarly, in a model of cisplatin-induced toxicity, catechin hydrate treatment led to a significant downregulation of inflammation-related markers. e-jarb.org Catechins have been observed to decrease the production of TNF-α and IL-1β by reducing the accumulation of NF-κB in the nucleus. mdpi.com
The anti-inflammatory effects of catechins are also evident in their ability to inhibit the production of IL-6 and regulate the expression of inflammation-related genes and proteins. seejim.eu By influencing these cytokine pathways, this compound can exert a significant immunomodulatory and anti-inflammatory effect. researchgate.net
Table 1: Effects of this compound on Cytokine Expression
| Model System | Cytokine | Effect of this compound | Reference |
| TNF-α induced 3T3-L1 adipocytes | IL-1α, IL-1β, IL-6, IL-12p35 | Inhibition of gene expression | nih.gov |
| TNF-α induced 3T3-L1 adipocytes | IL-4, IL-10 | Enhanced gene expression | nih.gov |
| Rodent model | TNF-α | Reduced levels | researchgate.net |
| Wistar rats with induced diabetes | TNF-α, IL-1β | Decreased levels | nih.gov |
| Cisplatin-treated GC-1 spg cells | iNOS, COX2 | Downregulated expression | e-jarb.org |
| Various models | TNF-α, IL-1β | Decreased production | mdpi.com |
| Inflammatory models | IL-6 | Inhibition of production | seejim.eu |
Enzyme Modulation and Inhibition
This compound exhibits a broad range of enzyme modulatory activities, influencing viral enzymes, digestive proteases, and enzymes involved in metabolic pathways.
Inhibition of Viral Enzymes (e.g., Hepatitis C Virus RNA-dependent RNA Polymerase)
Research has shown that (±)-Catechin can inhibit the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. caymanchem.com In one study, (±)-Catechin at a concentration of 20 µM inhibited HCV RdRp by 17.7% in an enzyme assay. caymanchem.com Another study identified a catechin compound, AN26, as having a significant inhibitory effect on HCV replication. mohw.gov.tw This inhibition was confirmed by a dose-dependent reduction in HCV RNA levels, with complete inhibition at 100 µM without significant cytotoxicity at concentrations up to 400 µM. mohw.gov.tw The mechanism of inhibition by some flavonoids, a class of compounds to which catechin belongs, involves preventing RNA from binding to the polymerase. nih.govnih.gov
Modulation of Digestive Proteases (e.g., Pepsin Activity and Structure)
This compound can interact with and modulate the activity of digestive proteases like pepsin. Studies have shown that (+)-catechin hydrate can inhibit the activity of pepsin. researchgate.netresearchgate.net This interaction is believed to be spontaneous and driven by hydrophobic forces, leading to alterations in the tertiary and secondary structure of pepsin. researchgate.netresearchgate.net Specifically, an increase in the β-turn structure of pepsin has been observed. researchgate.netresearchgate.net The binding of catechins to digestive enzymes like trypsin has also been reported to inhibit their activity. plos.org However, the effect of catechins on digestive proteases can be complex and may depend on the specific enzyme, substrate, and experimental conditions, with some studies reporting an enhancement of proteolytic activity under certain circumstances. rsc.org For instance, enzyme treatment with pepsin has been suggested to enhance the recovery of tea catechins by disrupting their association with milk proteins. nih.gov
Inhibition of Catechol-O-methyltransferase (COMT)
This compound is known to be an inhibitor of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines and certain drugs. researchgate.netwikipedia.org In vitro studies have demonstrated that (+)-catechin exhibits inhibitory activity against rat liver COMT with an IC50 value of 0.86 µM. researchgate.net The inhibitory potency of catechins against COMT is influenced by their structure, with those containing a galloyl-type D-ring being among the most potent inhibitors. researchgate.net This inhibition of COMT can increase the bioavailability of certain therapeutic agents, such as L-dopa used in the treatment of Parkinson's disease, by preventing their metabolic breakdown. wikipedia.org
Table 2: IC50 Values of Catechins against COMT
| Catechin Derivative | IC50 (µM) | Source |
| (+)-Catechin | 0.86 | researchgate.net |
| (-)-Epigallocatechin-3-gallate (EGCG) | 0.07 | researchgate.net |
| 4''-O-methyl-EGCG | 0.10 | researchgate.net |
| 4',4''-di-O-methyl-EGCG | 0.15 | researchgate.net |
| (-)-Epicatechin-3-gallate (ECG) | 0.20 | researchgate.net |
Inhibition of Phosphodiesterase Enzymes (e.g., PDE5)
In silico studies have suggested that (+)-catechin has the potential to inhibit phosphodiesterase-5 (PDE5), an enzyme targeted in the treatment of erectile dysfunction. ebi.ac.ukresearchgate.net Molecular docking studies have shown that catechin can interact with the active site of PDE5, with a binding affinity comparable to that of sildenafil, a known PDE5 inhibitor. nih.govnih.gov These computational findings suggest that catechin may act as a PDE5 inhibitor, though some sources indicate that catechins, in general, are not potent inhibitors of phosphodiesterases. researchgate.net
Inhibition of Fatty Acid Synthase
This compound has been identified as an inhibitor of fatty acid synthase (FAS), a key enzyme in the synthesis of fatty acids that is often overexpressed in cancer cells. scientificlabs.iemdpi.comscispace.com The inhibition of FAS by catechins can lead to the suppression of cancer cell growth and induction of apoptosis. researchgate.netbibliotekanauki.pl Virtual screening studies have shown that catechin can bind to different domains of FAS, including the thioesterase and enoyl [acyl-carrier-protein] reductase domains, with a high binding affinity. researchgate.net This suggests that catechin can inhibit FAS activity by competing with its natural substrate. researchgate.net Unlike some other FAS inhibitors, certain catechins like (-)-epigallocatechin-3-gallate (EGCG) inhibit FAS without stimulating fatty acid oxidation, which is a desirable characteristic for potential anticancer drugs. nih.gov
Inhibition of Acetylcholinesterase (AChE) and Paraoxonase (hPON1)
This compound is a component of various plant extracts that have been investigated for their neuroprotective and anti-atherosclerotic potential through the inhibition of acetylcholinesterase (AChE) and human paraoxonase 1 (hPON1). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing Alzheimer's disease. hPON1 is an enzyme that contributes to the detoxification of organophosphates and is implicated in preventing atherosclerosis.
Research on plant extracts containing catechin hydrate has demonstrated notable inhibitory activity against AChE. For instance, a methanol (B129727) extract of Stachys lavandulifolia, which contains catechin hydrate, showed significant inhibition of AChE. dergipark.org.trsobiad.com Similarly, a methanol extract from Alchemilla lithophila, also identified to contain catechin hydrate, exhibited potent AChE inhibitory effects. nih.gov However, studies on these plant extracts indicated no significant inhibitory activity against hPON1. dergipark.org.trsobiad.com
The table below summarizes the inhibitory effects of plant extracts containing this compound on AChE.
| Plant Source | Extract Type | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| Stachys lavandulifolia | Methanol | Acetylcholinesterase (AChE) | 0.105 ± 0.17 mg/mL | dergipark.org.trsobiad.com |
| Alchemilla lithophila | Methanol | Acetylcholinesterase (AChE) | 0.162 ± 0.25 mg/mL | nih.gov |
| Stachys lavandulifolia | Methanol, Water | Paraoxonase (hPON1) | No inhibitory effect | dergipark.org.trsobiad.com |
| Alchemilla lithophila | Not Specified | Paraoxonase (hPON1) | Not Specified | nih.gov |
Signal Transduction Pathway Modulation
This compound exerts considerable influence on cellular function by modulating various signal transduction pathways that are fundamental to processes like cell proliferation, inflammation, and fibrosis.
General Influence on Cellular Signaling Cascades
Catechins are well-documented modulators of a wide array of cellular signaling cascades. abmj.ro These bioactive flavonoids can influence pathways crucial for cell survival, inflammation, and metastasis. researchgate.net Key signaling pathways affected by catechins include the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways. mdpi.com For example, (+)-Catechin has been shown to provide protection against corticosterone-induced cell damage by activating the PI3K/AKT signaling pathway and the Nrf2/HO-1 pathway, which in turn reduces reactive oxygen species (ROS) production and inhibits NF-κB phosphorylation. frontiersin.org Catechin also influences the NF-κB pathway, which is central to the regulation of inflammatory responses. abmj.ro The interaction of catechin with these signaling networks underscores its diverse biological activities. abmj.ro
Inactivation of TGF-β/Smad2 Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway, particularly through its downstream mediator Smad2, is a primary driver of fibrosis in various tissues. nih.gov Research has specifically highlighted the ability of (+)-Catechin hydrate to interfere with this pathway. nih.govresearchgate.net In studies on pancreatic fibrosis, (+)-Catechin hydrate was found to suppress the activation of pancreatic stellate cells (PSCs), which are key mediators of fibrosis. nih.gov This effect is achieved by inhibiting the phosphorylation of Smad2, a critical step in the TGF-β signal transduction cascade. nih.gov By preventing Smad2 activation, catechin hydrate effectively halts the progression of fibrotic processes, such as the production of extracellular matrix components like collagens and fibronectin 1. nih.govresearchgate.net
Effects on Platelet-Derived Growth Factor Signaling
Platelet-Derived Growth Factor (PDGF) is a significant mitogen that promotes the proliferation of mesenchymal cells, including pancreatic stellate cells (PSCs), a key event in the development of fibrosis. nih.gov Studies have shown that (+)-Catechin hydrate can effectively suppress the proliferative signals initiated by PDGF. nih.govresearchgate.net The mechanism involves the inhibition of fibrosis-related factors that act downstream of PDGF. nih.gov Interestingly, the TGF-β pathway, which is also inhibited by catechin, can amplify PDGF signaling by increasing the expression of the PDGF receptor. nih.gov Therefore, by targeting both the TGF-β/Smad2 and PDGF signaling pathways, catechin hydrate demonstrates a multi-pronged approach to attenuating the activation and proliferation of PSCs, thereby mitigating fibrosis. nih.gov
The table below details the specific signaling pathways modulated by this compound and the observed effects.
| Pathway | Target | Effect | Cell/Model System | Reference |
| TGF-β/Smad2 | Phosphorylation of Smad2 | Inhibition | Isolated Pancreatic Stellate Cells | nih.govresearchgate.net |
| PDGF Signaling | Fibrosis factors downstream of PDGF | Suppression | Isolated Pancreatic Stellate Cells | nih.govresearchgate.net |
| PI3K/AKT | Pathway Activation | Upregulation | PC12 Cells (CORT-induced) | frontiersin.org |
| Nrf2/HO-1 | Pathway Activation | Upregulation | PC12 Cells (CORT-induced) | frontiersin.org |
| NF-κB | Phosphorylation | Inhibition | PC12 Cells (CORT-induced) | frontiersin.org |
| Caspase-mediated apoptosis | Caspase-3, -8, -9, TP53 | Increased Expression | MCF-7 Human Breast Cancer Cells | nih.gov |
Pharmacological and Biological Activities in Preclinical Models
Anticancer Efficacy in Cell Line and Animal Models
(-)-Catechin (B126292) hydrate (B1144303) has shown notable anticancer properties through various mechanisms, including the inhibition of cancer cell growth, protection against chemotherapy-induced damage, and modulation of carcinogen-induced cellular responses.
Inhibition of Various Cancer Cell Lines
The inhibitory effects of catechins, including (-)-catechin hydrate, have been documented across a range of cancer cell lines. Research indicates that these compounds can suppress the growth of cancer cells in tissues such as the breast, lung, prostate, skin, colon, and liver. mdpi.comtandfonline.com
In a specific study on the human breast cancer cell line MCF-7, this compound was shown to effectively induce apoptosis, or programmed cell death. nih.gov Treatment with 150 µg/mL and 300 µg/mL of this compound for 24 hours resulted in 40.7% and 41.16% of the cells undergoing apoptosis, respectively. nih.gov This effect was more pronounced with longer exposure, as a 48-hour treatment led to 43.73% and 52.95% apoptosis at the same concentrations. nih.gov The study further revealed that this induction of apoptosis is linked to the increased expression of key pro-apoptotic genes, namely caspase-3, -8, -9, and the tumor suppressor gene TP53. nih.gov Another study also confirmed that catechin (B1668976) hydrate at concentrations of 150 µg/mL and 300 µg/mL can effectively trigger apoptosis in MCF-7 cells by elevating the expression levels of caspases-3, -8, -9, and p53. mdpi.com
Interactive Data Table: Apoptotic Effect of this compound on MCF-7 Cells
| Treatment Duration | Concentration (µg/mL) | Percentage of Apoptotic Cells |
|---|---|---|
| 24 hours | 150 | 40.7% |
| 24 hours | 300 | 41.16% |
| 48 hours | 150 | 43.73% |
| 48 hours | 300 | 52.95% |
Protective Effects Against Chemotherapeutic Agent-Induced Cellular Damage
In addition to its direct anticancer activities, this compound has demonstrated a protective role against the side effects of conventional chemotherapy. A key example is its effect on cisplatin-induced damage to spermatogonia, the germ cells responsible for sperm production. koreascience.krdoaj.org Cisplatin (B142131), a widely used chemotherapeutic agent, is known for its testicular toxicity. koreascience.krdoaj.orgresearchgate.net
A study using mouse spermatogonia (GC-1 spg cells) found that while cisplatin significantly damaged these cells, pretreatment with catechin hydrate rescued them from cisplatin-induced cell death. e-jarb.org The protective mechanism involves the regulation of antioxidant and inflammation-related molecules. koreascience.krdoaj.org Specifically, catechin hydrate treatment was found to reduce the number of apoptotic cells and decrease the expression of pro-apoptotic markers like cleaved-caspase 3 and BAX. koreascience.krdoaj.org Furthermore, it downregulated the expression of antioxidant and anti-inflammatory genes such as Nrf2, iNOS, and COX2, which were elevated by cisplatin treatment. koreascience.krdoaj.org
Modulation of Carcinogen-Induced Responses
This compound has also been shown to counteract the toxic effects of carcinogens like benzo[a]pyrene (B130552) (B[a]P), a polycyclic aromatic hydrocarbon found in sources such as cigarette smoke and contaminated food. nih.govresearchgate.net B[a]P is known to induce oxidative stress, DNA damage, and apoptosis in lung tissue. nih.govmdpi.comresearchgate.net
In a study on adult albino rats, exposure to B[a]P led to a decrease in the activity of antioxidant enzymes (superoxide dismutase and catalase) and an increase in malondialdehyde levels, a marker of oxidative stress. nih.govmdpi.com B[a]P also induced DNA damage and promoted apoptosis by upregulating the expression of Bax and caspase-3 genes while downregulating the anti-apoptotic Bcl-2 gene. nih.govmdpi.comtandfonline.com Treatment with catechin hydrate, however, was found to increase the activity of antioxidant enzymes and regulate the apoptotic pathway, thereby attenuating the lung toxicity induced by B[a]P. nih.govmdpi.com These findings suggest that catechin hydrate can mitigate the harmful effects of environmental carcinogens. nih.govresearchgate.net
Antifibrotic Effects
Fibrosis, the excessive formation of fibrous connective tissue, can lead to organ damage. Preclinical studies have highlighted the antifibrotic potential of this compound in various models.
Amelioration of Chronic Pancreatitis
In a mouse model of chronic pancreatitis induced by cerulein, (+)-catechin hydrate demonstrated significant antifibrotic effects. nih.govresearchgate.netresearcher.life Chronic pancreatitis is characterized by inflammation, glandular destruction, and fibrosis. nih.govnih.gov The administration of (+)-catechin hydrate was found to inhibit the destruction of glandular tissue and reduce inflammation. nih.govresearchgate.net
A key mechanism underlying these effects is the prevention of pancreatic stellate cell (PSC) activation. nih.govresearchgate.net Activated PSCs are the primary source of extracellular matrix components, such as fibronectin and collagens, which contribute to fibrosis. nih.govnih.gov (+)-Catechin hydrate was shown to suppress the activation of PSCs and the production of these fibrotic components. nih.govresearchgate.net Further investigation revealed that these effects are mediated through the inactivation of the TGF-β/Smad2 signaling pathway, a critical pathway in fibrosis. nih.gov
Reduction of Collagen Synthesis in Scar Formation
This compound has also been investigated for its potential to improve hypertrophic scars, which are characterized by excessive collagen deposition. nih.govnih.govrbmb.net In a rabbit ear model of hypertrophic scarring, intralesional injections of catechin hydrate were shown to improve abnormal scarring. nih.govnih.gov
The treatment significantly reduced the scar elevation index and the epidermal thickness index. nih.govnih.gov More importantly, it led to a significant decrease in the levels of type I and type III collagen, as well as total collagen deposition in the scar tissue. nih.govnih.gov The collagen fibers in the treated scars were observed to be thinner and more organized. nih.gov This suggests that this compound can modulate the process of scar formation by reducing the overproduction of collagen. nih.govnih.gov
Influence on Hepatic Fibrosis
This compound has demonstrated notable effects on hepatic fibrosis in preclinical studies. It has been shown to influence the behavior of hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis. Research indicates that (+)-catechin can revert activated HSCs to a quiescent state. nih.gov This is a significant finding as the activation of HSCs is a key event in the fibrotic cascade.
Furthermore, catechins have been found to suppress hepatic fibrosis by diminishing the expression of several key markers associated with the condition. These include activator protein 1 (AP-1), α-smooth muscle actin (α-SMA), and transforming growth factor-beta 1 (TGF-β1). nih.gov The reduction of these markers points to the potential of this compound in mitigating the pathological changes seen in a fibrotic liver. The compound also helps in inhibiting oxidative stress by regulating the activation of stellate cells. nih.gov In models of chronic hepatitis C virus (HCV) infection, which can lead to cirrhosis, (+)-catechin has been observed to inhibit HCV replication and the expression of inflammatory proteins like COX-2 and NF-κB. nih.gov
The protective effects of catechin hydrate against liver injury are also linked to its antioxidant properties. It has been shown to enhance the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant signaling pathway, which helps to reduce oxidative liver injury. researchgate.netresearchgate.net Studies have also reported its ability to diminish the generation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov
Cardiovascular System Investigations
Reduction of Oxidative Stress in Cardiovascular Contexts
This compound and other catechins are recognized for their capacity to reduce oxidative stress, a key factor in the development and progression of various cardiovascular diseases. mdpi.com These compounds act as potent antioxidants through both direct and indirect mechanisms. e-jarb.org Directly, they scavenge reactive oxygen species (ROS), effectively neutralizing these damaging molecules. mdpi.com
Modulation of Lipid Profiles
Preclinical studies have provided evidence that this compound can favorably modulate lipid profiles, which is a critical aspect of cardiovascular health. Research in animal models has shown that catechins can lead to a reduction in serum levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. mdpi.com
In a study involving rats fed a high-fat, high-sucrose diet, (+)-catechin hydrate was found to prevent a significant rise in cholesterol and triglyceride levels. nwpii.com It also prevented an increase in cholesterol and glycolipid levels in the heart and liver. nwpii.com The mechanisms behind these effects are thought to include the inhibition of cholesterol absorption and an increase in the expression of LDL receptors. nwpii.com By improving these lipid parameters, this compound may help to reduce the risk of hyperlipidemia and its cardiovascular consequences. mdpi.com
Prevention of Oxidative Damage-Induced Cardiovascular Diseases
The antioxidant and lipid-modulating effects of this compound contribute to its potential for preventing cardiovascular diseases that are induced by oxidative damage, such as atherosclerosis. mdpi.com Atherosclerosis is a condition characterized by the buildup of plaques in the arteries, a process in which lipid peroxidation plays a significant role. mdpi.com
Catechins have been shown to inhibit the oxidation of LDL, a key initial step in the development of atherosclerotic plaques. mdpi.com They can also reduce the accumulation of cholesterol and its oxidation products within the artery walls. mdpi.com Furthermore, by scavenging lipid peroxyl radicals and deactivating oxidative stress-sensitive transcription factors like NF-κB, catechins help to prevent lipid peroxidation. Studies on diabetes-induced vascular endothelial abnormalities have shown that catechin hydrate treatment can prevent vascular endothelial dysfunction by reducing high glucose levels, vascular oxidative stress, and lipid peroxidation. nih.gov These actions collectively suggest a protective role for this compound against the development of oxidative damage-induced cardiovascular diseases. e-jarb.orgresearchgate.net
Neuroprotective Applications
Mitigation of Memory Deficits in Animal Models (e.g., Time-induced, Doxorubicin-induced, 6-OHDA-induced)
This compound has demonstrated significant neuroprotective potential by mitigating memory deficits in various preclinical animal models.
In a model of time-induced memory deficit in Wistar rats, (+)-catechin hydrate showed a significant, dose-dependent reversal of memory impairment. nih.govresearchgate.netchemfaces.com This suggests an ability to counteract the natural decline in episodic memory over time. nih.gov
Furthermore, in a model of doxorubicin-induced memory deficit , a condition often referred to as "chemobrain" in cancer patients, (+)-catechin hydrate was found to prevent the cognitive decline associated with this chemotherapy agent. nih.govresearchgate.netchemfaces.com Treatment with catechin resulted in a significant decrease in oxidative stress, acetylcholinesterase activity, and neuroinflammation in the hippocampus and cerebral cortex of the animals. nih.govresearchgate.netchemfaces.com The underlying mechanisms for this neuroprotection are believed to be the enhancement of antioxidant defenses and the inhibition of the acetylcholinesterase enzyme. nih.govresearchgate.net
In a rat model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA) , catechin treatment protected against working memory deficits. researchgate.netnih.gov Although it did not rescue impairments in late aversive memory, it did attenuate other behavioral neurotoxicities induced by 6-OHDA. researchgate.netnih.gov The protective action in this model was attributed to its antioxidant properties, as evidenced by the restoration of glutathione (B108866) (GSH) levels and an increase in dopamine (B1211576) and DOPAC content. researchgate.netnih.gov
Data Tables
Table 1: Effects of (+)-Catechin Hydrate on Time-Induced and Doxorubicin-Induced Memory Deficits in Wistar Rats
| Model | Outcome | Key Findings | Reference(s) |
| Time-Induced Memory Deficit | Reversal of memory impairment | Showed a significant dose-dependent improvement in episodic memory. | nih.govresearchgate.netchemfaces.com |
| Doxorubicin-Induced Memory Deficit | Prevention of cognitive decline | Decreased oxidative stress, acetylcholinesterase, and neuroinflammation in the hippocampus and cerebral cortex. | nih.govresearchgate.netchemfaces.com |
Table 2: Effects of Catechin on 6-OHDA-Induced Neurotoxicity in Rats
| Parameter | Effect of Catechin Treatment | Mechanism | Reference(s) |
| Working Memory | Protected against deficits | Attributed to antioxidant action. | researchgate.netnih.gov |
| Rotational Behavior | Attenuated the increase | Not specified | researchgate.netnih.gov |
| Locomotor Activity | Attenuated the decrease | Not specified | researchgate.netnih.gov |
| Glutathione (GSH) Levels | Restored | Antioxidant effect. | researchgate.netnih.gov |
| Dopamine and DOPAC Content | Significantly increased | Neuroprotective effect. | researchgate.netnih.gov |
Preservation of Neurotransmitter Levels (e.g., Dopamine, DOPAC)
Preclinical research indicates that catechin can play a role in maintaining the levels of crucial neurotransmitters. In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), treatment with catechin demonstrated significant neuroprotective effects. researchgate.net Specifically, catechin administration restored levels of glutathione (GSH), a key antioxidant, and significantly increased the content of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the mesencephalon of the lesioned rats. researchgate.net This suggests that catechin's antioxidant action helps protect dopaminergic neurons. researchgate.net Further studies have supported catechin's ability to optimize disturbed dopamine metabolism in models of rotenone-induced Parkinsonism. nih.gov The dopamine-enhancing effect of (+)-catechin has also been noted as a basis for investigating its other pharmacological activities. nih.govresearchgate.net
Table 1: Effect of Catechin on Neurotransmitter and Antioxidant Levels in 6-OHDA-Lesioned Rats
| Parameter | Effect of Catechin Treatment | Study Finding |
| Dopamine Content | Increased | Restored levels in the mesencephalon. researchgate.net |
| DOPAC Content | Increased | Restored levels in the mesencephalon. researchgate.net |
| Glutathione (GSH) Levels | Restored | Indicative of antioxidant action. researchgate.net |
| Tyrosine Hydroxylase (TH) Immunoreactivity | Increased | Attenuated the loss of TH immunoreactivity. researchgate.net |
Enhancement of Neurite Length in Differentiated Cells
In vitro studies using neuronal cell lines have shown that catechin promotes neuronal growth. In IMR-32 human neuroblastoma cells, pretreatment with (+)-catechin hydrate was found to increase the length of neurites in differentiated cells. researchgate.netnih.govchemfaces.com This effect was observed in a model where doxorubicin (B1662922) (DOX), a chemotherapeutic agent, was used to induce neurotoxicity. nih.gov DOX treatment alone caused a significant decrease in neurite length and cell degeneration. nih.gov However, pretreatment with catechin reversed this damage, protecting the cells and allowing for neurite extension, suggesting a neuroprotective potential against chemotherapy-induced damage. nih.govresearchgate.net
Effects on Metabolic Syndromes
The impact of catechins on metabolic syndrome has been explored in various preclinical models, with some nuanced findings. Tea catechins, particularly those with a galloyl moiety, have been reported to suppress the deposition of visceral fat in animal models. nhri.org.tw This effect is thought to contribute to the prevention of metabolic syndrome. nhri.org.tw
However, in a study using mutant WrnΔhel/Δhel mice, which exhibit features of metabolic syndrome like hypertriglyceridemia, hyperglycemia, and insulin (B600854) resistance, catechin hydrate did not reverse these metabolic abnormalities. nih.gov While catechin was effective in reducing oxidative DNA damage in the heart and liver tissues of these mice, it had no impact on the elevated fasting blood glucose, insulin, or insulin resistance index. nih.gov This suggests that the antioxidant effect of catechin alone may not be sufficient to correct certain complex metabolic dysfunctions. nih.gov Conversely, other research highlights that catechins are studied for their impact on metabolic syndromes and their potential to modify lipid profiles. biosynth.com
Impact on Reproductive System Parameters (Non-Human)
In vivo studies on male Sprague Dawley rats have demonstrated that (+)-catechin hydrate can enhance male sexual function. nih.govresearchgate.net Oral administration of catechin hydrate resulted in a significant increase in both mount and intromission frequencies across multiple evaluation time points (days 14, 28, 42, and 54) when compared to a vehicle control group. nih.govresearchgate.net Concurrently, the treatment led to a significant reduction in mount and intromission latencies, indicating an improvement in sexual motivation and performance. nih.govresearchgate.net These findings suggest a pro-sexual stimulatory effect of catechin in preclinical models. researchgate.net
Table 2: Effect of (+)-Catechin Hydrate on Male Rat Sexual Behavior
| Behavioral Parameter | Effect of Catechin Treatment | Significance |
| Mount Frequency | Significantly Increased | Enhancement of sexual behavior. nih.govresearchgate.net |
| Intromission Frequency | Significantly Increased | Enhancement of sexual behavior. nih.govresearchgate.net |
| Mount Latency | Significantly Reduced | Improvement in sexual motivation. nih.govresearchgate.net |
| Intromission Latency | Significantly Reduced | Improvement in sexual performance. nih.govresearchgate.net |
Investigations into the effects of (+)-catechin on the male reproductive system have shown that it does not elicit toxicity. nih.govresearchgate.net In studies where male rats were administered (+)-catechin hydrate for 54 days, subsequent analysis of the testes and spermatozoa was conducted. nih.gov The results indicated that catechin was safe for the histology of the testes. nih.govresearchgate.netmdpi.com Furthermore, key sperm parameters, including sperm count, motility, and morphology, were unaffected, showing no adverse effects from the treatment. nih.govresearchgate.netmdpi.com More recent research has also shown that catechin hydrate can prevent cellular damage to spermatogonia GC-1 spg cells induced by cisplatin, a chemotherapy drug known to cause testicular damage. e-jarb.org This was associated with a reduction in apoptotic cells and the downregulation of antioxidant and anti-inflammatory marker genes. e-jarb.org
Modulation of Male Sexual Function (e.g., Mount and Intromission Frequencies/Latencies)
Renal Protective Studies
This compound has demonstrated significant renal protective (nephroprotective) effects in several preclinical models of kidney injury. semanticscholar.org In rats with gentamicin-induced nephrotoxicity, administration of catechin hydrate prevented the degeneration of glomeruli and tubules and restored renal glutathione levels, indicating that its antioxidant mechanism plays a key role. semanticscholar.orgnih.gov
Similarly, catechin hydrate was found to be an effective natural product in attenuating kidney toxicity induced by benzo[a]pyrene, a common environmental pollutant. nih.gov Treatment with catechin corrected kidney function markers like serum urea (B33335) and creatinine (B1669602), improved antioxidant enzyme activities, and regulated apoptosis in renal tissue. nih.gov Histological results from these studies supported the biochemical findings, confirming the protective effects of catechin on kidney structure. nih.gov Catechin has also been shown to effectively protect the kidney against cadmium toxicity, likely through its antioxidant, anti-inflammatory, and mitochondrial defense capabilities. frontiersin.org
Modulation of Carcinogen-Induced Nephrotoxicity (e.g., Benzo[a]pyrene-induced)
This compound has demonstrated significant protective effects against kidney damage induced by carcinogens like benzo[a]pyrene (B[a]P) in animal models. nih.govnih.gov B[a]P, a potent mutagen and environmental carcinogen, is known to cause nephrotoxicity. nih.govnih.govsemanticscholar.org Studies in adult male albino rats have shown that exposure to B[a]P leads to an increase in serum urea and creatinine levels, which are key indicators of kidney damage. nih.govnih.gov Histopathological examinations of the kidneys from B[a]P-treated rats revealed severe structural changes. nih.govnih.gov
The toxicity induced by B[a]P is associated with oxidative stress, characterized by a significant decrease in the activities of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), and a marked increase in the level of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov Furthermore, B[a]P was found to induce DNA damage and promote apoptosis (programmed cell death) in kidney cells. This was confirmed by the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov
Treatment with catechin hydrate alongside B[a]P exposure has been shown to counteract these harmful effects. nih.govnih.gov Catechin hydrate administration helped to normalize kidney function, as evidenced by the reduction in elevated serum urea and creatinine levels. nih.gov It also restored the activity of antioxidant enzymes and reduced lipid peroxidation. nih.govnih.gov Moreover, catechin hydrate was observed to regulate the apoptotic pathway, suggesting a renoprotective role. nih.govnih.gov These findings indicate that this compound can attenuate B[a]P-induced kidney toxicity through its antioxidant and anti-apoptotic properties. nih.gov
**Table 1: Effects of this compound on Benzo[a]pyrene-Induced Nephrotoxicity Markers in Rats**
| Parameter | Benzo[a]pyrene (B[a]P) Exposure | B[a]P + this compound Treatment |
| :--- | :--- | :--- |
| **Biochemical Markers** | | |
| Serum Urea | Increased | Decreased (towards normal) |
| Serum Creatinine | Increased | Decreased (towards normal) |
| **Oxidative Stress Markers** | | |
| Catalase (CAT) Activity | Decreased | Increased (restored) |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased (restored) |
| Malondialdehyde (MDA) Level | Increased | Decreased |
| **Apoptotic Markers** | | |
| Bax Expression | Upregulated | Regulated |
| Caspase-3 Expression | Upregulated | Regulated |
| Bcl-2 Expression | Downregulated | Regulated |
| **Histopathology** | Severe renal changes | Ameliorated |Antimicrobial and Antiviral Activities (In Vitro)
This compound has been shown to possess antimicrobial properties against a range of microorganisms in laboratory settings. nih.govmdpi.com It has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. ukaazpublications.comresearchgate.net Specifically, catechin hydrate has been found to be active against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, which are a significant cause of infections. nih.govscilit.com The minimal inhibitory concentrations (MICs) of catechin hydrate against various S. aureus strains have been reported to range from 256 to 2048 µg/mL. nih.govscilit.comresearchgate.net
Research has also explored the synergistic effects of catechin hydrate with conventional antibiotics. nih.govscilit.com Studies have shown that when combined with antibiotics such as clindamycin (B1669177) and erythromycin, catechin hydrate can significantly enhance their antibacterial activity against S. aureus. nih.govscilit.com This synergistic interaction suggests that catechin hydrate may help to overcome antibiotic resistance in some bacteria. mdpi.com The mechanism of action is thought to involve the impairment of bacterial cell membrane integrity. researchgate.net
In addition to its antibacterial properties, some studies suggest that catechins, as a class of compounds, may have antiviral effects. For instance, (+)-catechin has been reported to inhibit the activity of HIV-1 reverse transcriptase in vitro. nih.gov
**Table 2: In Vitro Antimicrobial Activity of this compound**
| Microorganism | Activity | Key Findings |
| :--- | :--- | :--- |
| *Staphylococcus aureus* | Antibacterial | MICs ranging from 256 to 2048 µg/mL.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzzqr0yZxFpKfpXIRbPyjdMi8CbIuxuGQCO60s3WFUMrnyjVo1OwUnTHLFs_s3uVD3FFjvhOMz-UmvbQQR8SklYrWjcsGThl0MAZaVDdBUY9fjTP6phI41cI7GQhxnifU9t5bqm0B99vpz9w%3D%3D)][ scilit.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkrSY1RW-AcWcHyCDVwRo1obLr5l_ppAFTbS0AEam2Flg0yFVeP3XaAZZv5XJtntX_OYJV4fBxI-UD9Se5sObkF3WJg_1XgTLz4ZqWXJqDYdfJx-zfbbwhgCq7wd5juaYbtLFXIF4iS2-AdlYVoyj9wE5ihELgEsMgOBG0bcI%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaCGnBCnoGl2WCzY04xz1gPmhf0b4AI5df_Nm6bIdPbc1fTKrB6lnRaArG9P0218BVstJHaZLUAQyM5y2Eu9zHPGvMg9LRtnoHVYUSybB9L2u9_YK0AQ7UWoyKgueHwqtkeQ2h1gPUhYtGyoq42ZkZc5VRWIixpu0izKagbq16PLRttgKH8jxOBjowDhWs0Szl4YcxYNgO9UeHvoajo-aZB_hZmck8KOvH9i9LkB795pyU66wplp0of5DZdZPZ4Lb3DXdIYMJQwVOQmEeBmpXQrBA-p21teB89VNHusRi0cvMqq6FkxPM%3D)] |
| Gram-positive bacteria | Antibacterial | Exhibited in vitro activity.[ ukaazpublications.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7ujLSsFHgd3_OkDytWI55BVLpIS7xkev4_itTDGrFvEFOqciXnw_pdMpw4bJ6tvfMol0dbHjgYfG4Low_5llfcq63QCldXGnnBZCLCYr3yUTKNtC16SmUit42LxKC_Oc_CKlVdSuqE1-dytPM4os36wlHxEepJa55GbwgVVtjOWQQnYs_x7e_PJMj-mPa_Vfx)] |
| Gram-negative bacteria | Antibacterial | Exhibited in vitro activity.[ ukaazpublications.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7ujLSsFHgd3_OkDytWI55BVLpIS7xkev4_itTDGrFvEFOqciXnw_pdMpw4bJ6tvfMol0dbHjgYfG4Low_5llfcq63QCldXGnnBZCLCYr3yUTKNtC16SmUit42LxKC_Oc_CKlVdSuqE1-dytPM4os36wlHxEepJa55GbwgVVtjOWQQnYs_x7e_PJMj-mPa_Vfx)] |
| HIV-1 | Antiviral | (+)-Catechin inhibits reverse transcriptase.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzzqr0yZxFpKfpXIRbPyjdMi8CbIuxuGQCO60s3WFUMrnyjVo1OwUnTHLFs_s3uVD3FFjvhOMz-UmvbQQR8SklYrWjcsGThl0MAZaVDdBUY9fjTP6phI41cI7GQhxnifU9t5bqm0B99vpz9w%3D%3D)] |Influence on Plant Physiological Processes
Promotion of Seed Germination
This compound has been observed to influence the germination of seeds, although its effects can be complex and concentration-dependent. oup.commdpi.com In some studies, the application of exogenous catechin has been shown to promote seed germination. For example, in Chinese pistachio (Pistacia chinensis), a low concentration of catechin (10 mg L⁻¹) significantly improved the germination rate. nih.govnih.govresearchgate.net The mechanism behind this promotion is believed to be linked to an increase in the biosynthesis of gibberellic acid (GA), a key plant hormone that promotes germination. oup.comnih.govnih.govresearchgate.net
However, other studies have reported inhibitory effects of catechins on seed germination, suggesting an allelopathic potential where one plant releases chemicals to inhibit the growth of another. oup.comwikipedia.org For instance, higher concentrations of catechin hydrate were found to decrease the germination rate of lettuce (Lactuca sativa) seeds. mdpi.com This dual role suggests that the effect of catechin on seed germination is highly dependent on the plant species and the concentration of the compound. oup.comnih.gov
Elicitor Effects on Antioxidant Activity and Carotenoid Content in Seeds
This compound can act as an elicitor, a substance that triggers a defense or stress response in plants, leading to the production of various beneficial compounds. When used as an elicitor during the germination of seeds like Capsicum annuum (pepper) and Foeniculum vulgare (fennel), catechin hydrate has been shown to enhance the antioxidant activity and the content of carotenoids in the resulting calli. oup.comnih.govresearchgate.netresearchgate.netresearchgate.net
In one study, stem calli of C. annuum treated with catechin-hydrate exhibited the highest antioxidant activity. researchgate.netresearchgate.netresearchgate.net This treatment also led to an increase in the total flavonoid content in both the leaves and stem calli of C. annuum. researchgate.net Furthermore, the highest carotenoid content was observed in the stem calli of C. annuum treated with catechin-hydrate. researchgate.netresearchgate.netresearchgate.net These findings suggest that catechin hydrate can stimulate the production of protective compounds in plant tissues.
**Table 3: Elicitor Effects of this compound on *Capsicum annuum* Calli**
| Parameter | Treatment | Outcome |
| :--- | :--- | :--- |
| Antioxidant Activity | Catechin-hydrate | Highest activity in stem calli.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_E8KgKzeGtqMB_ITFKQi9XM6VRspbau5-m5GZdsWGYiFiKj1XHNSJeJsOodfVyGgHvm0geO1V4V1kxQ9FSyrbZHgBU70TXTcVEUZOE7wNebYoZ9Eq-FED-JAZSliBlqsIt36qQCXVF2f-GRcZTpKZB0oQPkFdUwuQEBB00-ncIBN-aZgeYApihnLQvdVnxUjh1pL470fJF-XX9gG7vnwy8WvsXMt58U5b0YGfANtQeXbaQFUBTptmPY3qYamvOw%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0EQfBQXXEuSJcHw8ZuhajmUURfj_udPtOqdVU4lCcjaoHivfIbFpAaTUKZ9O8VoxRLVJamo_Ve6KY-YhOA5RCnaX-CLsboq6pjWt3KjYl0zXQoLjFTvbFmvMNSOJZmfaIlox-qbQk3ZzD69mI8TAtUwAQtiLOSwNc_RwHDoI1j2wAYrfeNs0qENM2R6hgUfaqsrKnsPsdyWIiakGX6fcaeAjcLUcPJgf-hkjSVpAl-pzC3kG0W_mhvNl6kXEkA922NXoW-G7t-y18BdEX-D7BmiMn)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmND0aNuoIhsaVthXJzECQBDn6tbLhMXorCyV6bX3P39lhMtolre5yeJE80k1DmMneqFvZWvaB-XNxE66Yv2NYhiE4I5zFiNi73daSPJwvHQrRyFKhQzAELipporIpdj5fJQQx9ZS4r9ZNfFS-IjrDuTOTagbwvlItwT9aNbhpNyWiuFH4E0KQY2JUIFIDpBnr4gaWlSQXh6vQJx_w7a_Z1e7q7t54Oz7pq6Fvp1AMsKKQ3nbFhrrjKWuJoG2kMzjcQdFbOrw%3D)] |
| Total Flavonoid Content | Catechin-hydrate | Increased in leaves and stem calli.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmND0aNuoIhsaVthXJzECQBDn6tbLhMXorCyV6bX3P39lhMtolre5yeJE80k1DmMneqFvZWvaB-XNxE66Yv2NYhiE4I5zFiNi73daSPJwvHQrRyFKhQzAELipporIpdj5fJQQx9ZS4r9ZNfFS-IjrDuTOTagbwvlItwT9aNbhpNyWiuFH4E0KQY2JUIFIDpBnr4gaWlSQXh6vQJx_w7a_Z1e7q7t54Oz7pq6Fvp1AMsKKQ3nbFhrrjKWuJoG2kMzjcQdFbOrw%3D)] |
| Total Carotenoid Content | Catechin-hydrate | Highest in stem calli.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_E8KgKzeGtqMB_ITFKQi9XM6VRspbau5-m5GZdsWGYiFiKj1XHNSJeJsOodfVyGgHvm0geO1V4V1kxQ9FSyrbZHgBU70TXTcVEUZOE7wNebYoZ9Eq-FED-JAZSliBlqsIt36qQCXVF2f-GRcZTpKZB0oQPkFdUwuQEBB00-ncIBN-aZgeYApihnLQvdVnxUjh1pL470fJF-XX9gG7vnwy8WvsXMt58U5b0YGfANtQeXbaQFUBTptmPY3qYamvOw%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0EQfBQXXEuSJcHw8ZuhajmUURfj_udPtOqdVU4lCcjaoHivfIbFpAaTUKZ9O8VoxRLVJamo_Ve6KY-YhOA5RCnaX-CLsboq6pjWt3KjYl0zXQoLjFTvbFmvMNSOJZmfaIlox-qbQk3ZzD69mI8TAtUwAQtiLOSwNc_RwHDoI1j2wAYrfeNs0qENM2R6hgUfaqsrKnsPsdyWIiakGX6fcaeAjcLUcPJgf-hkjSVpAl-pzC3kG0W_mhvNl6kXEkA922NXoW-G7t-y18BdEX-D7BmiMn)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmND0aNuoIhsaVthXJzECQBDn6tbLhMXorCyV6bX3P39lhMtolre5yeJE80k1DmMneqFvZWvaB-XNxE66Yv2NYhiE4I5zFiNi73daSPJwvHQrRyFKhQzAELipporIpdj5fJQQx9ZS4r9ZNfFS-IjrDuTOTagbwvlItwT9aNbhpNyWiuFH4E0KQY2JUIFIDpBnr4gaWlSQXh6vQJx_w7a_Z1e7q7t54Oz7pq6Fvp1AMsKKQ3nbFhrrjKWuJoG2kMzjcQdFbOrw%3D)] |Autoregulatory Role in Seedling Development
There is evidence to suggest that (±)-catechin plays an autoregulatory role in the germination and development of seedlings. oup.com This may be mediated through its influence on the production of nitric oxide (NO), a signaling molecule involved in various physiological processes in plants. oup.com It has been proposed that catechin might enhance NO production in some seeds, which in turn can affect germination and early growth. oup.com
Studies on Arabidopsis thaliana have shown that low concentrations of catechin can enhance various growth parameters, including the length of primary and lateral roots, the number of lateral roots, and the fresh and dry mass of shoots and roots. cas.cz This suggests a growth-promoting role at certain concentrations. However, the exact mechanisms of this autoregulatory function and its dependence on concentration and plant species require further investigation. nih.gov
Modulation of Plant Drug Resistance
Research indicates that this compound may have a role in modulating drug resistance in plants. scientificlabs.co.uk While the direct mechanisms in plants are still being elucidated, studies in other biological systems provide some insights. For example, in human cancer cells, catechins have been studied for their ability to modulate drug resistance. frontierspartnerships.org In the context of plant science, catechins are known to be involved in plant defense mechanisms. wikipedia.org
The interaction of catechins with antibiotics to overcome resistance in bacteria provides a parallel concept. mdpi.com It is hypothesized that catechins may influence the activity of transport proteins or other mechanisms that plants use to deal with toxic compounds (xenobiotics). Further research is needed to fully understand how this compound specifically modulates drug resistance mechanisms in various plant species.
Analytical Methodologies for Quantification and Characterization
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For (-)-Catechin (B126292) hydrate (B1144303), liquid chromatography is the predominant approach, offering high resolution and sensitivity.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle size columns (sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. rsc.org A study developing a bioanalytical method for catechin (B1668976) hydrate utilized UHPLC-MS/MS, highlighting its advantages in terms of higher efficiency, maximum sensitivity, and minimal retention and run time. nih.govresearchgate.netnih.gov UHPLC has been successfully applied to the analysis of polyphenolic profiles in cranberry-based products, significantly reducing the analysis time compared to conventional HPLC methods. rsc.org Targeted UHPLC-MS analysis has also been used to determine the phenolic composition of muscadine grape supplements. mdpi.com
Spectrometric Methods
Spectrometric techniques are fundamental in the analytical chemistry of (-)-catechin hydrate, enabling its identification, structural elucidation, and quantification in various matrices. These methods rely on the interaction of the molecule with electromagnetic radiation or the separation of its ions based on their mass-to-charge ratio.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. When coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), MS provides high sensitivity and selectivity for quantification. nih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of flavonoids, including this compound, as it typically produces intact molecular ions with minimal fragmentation. nih.govnsf.govacs.org The analysis can be performed in both positive and negative ion modes.
In positive ion mode, this compound readily forms a protonated molecular ion [M+H]⁺. This ion is typically observed at a mass-to-charge ratio (m/z) of 291, corresponding to the anhydrous molecular weight of catechin (290.27 g/mol ) plus a proton. doc-developpement-durable.org
In negative ion mode, a deprotonated molecule [M-H]⁻ is formed. This is often the preferred mode for phenolic compounds due to the acidity of the hydroxyl groups. The [M-H]⁻ ion for catechin is observed at m/z 289. mdpi.commdpi.com ESI-MS is a cornerstone for modern analytical methods aimed at quantifying catechin in complex samples like tea extracts, food products, and biological fluids. nih.govresearchgate.netub.edu
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the molecular ion, providing detailed structural information. The fragmentation of catechin is well-characterized and follows predictable pathways, primarily involving retro-Diels-Alder (RDA) reactions, water loss, and cleavages of the heterocyclic C-ring. doc-developpement-durable.org
When the protonated molecule [M+H]⁺ (m/z 291) is subjected to collision-induced dissociation (CID), it yields characteristic fragment ions. A common fragmentation involves the RDA reaction on the C-ring, leading to a major ion at m/z 139. doc-developpement-durable.org Other significant fragments are observed at m/z 165 and 123. doc-developpement-durable.org
In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 289) also produces a distinct fragmentation pattern. Key fragments include ions at m/z 245 (resulting from a loss of C₂H₄O) and m/z 205. mdpi.com One study identified a transition of m/z 289.23 to 245.20 as being characteristic for catechin hydrate. nih.gov The analysis of these fragmentation patterns is crucial for the unambiguous identification of catechin isomers in complex mixtures. mdpi.com
| Ionization Mode | Parent Ion (m/z) | Fragment Ions (m/z) | Proposed Fragmentation Pathway |
|---|---|---|---|
| Positive (ESI+) | 291 [M+H]⁺ | 165, 139, 123 | Retro-Diels-Alder (RDA) cleavage of the C-ring |
| Negative (ESI-) | 289 [M-H]⁻ | 245, 205, 203 | Loss of C₂H₄O, further cleavages |
Electrospray Ionization (ESI)
Ultraviolet-Visible (UV/Vis) Spectrophotometry (Non-derivative, First Derivative)
UV/Vis spectrophotometry is a widely used technique for the quantification of this compound, leveraging the absorption of UV radiation by its phenolic ring systems. ajgreenchem.comajgreenchem.com The UV spectrum of catechin is characterized by a strong absorption maximum (λmax) in the range of 276–280 nm. revistadechimie.rowikipedia.org This absorption corresponds to π→π* electronic transitions within the A and B aromatic rings. A secondary, less defined absorption feature may appear as a shoulder in the 250-300 nm region.
The technique is valuable for its simplicity and cost-effectiveness. Both non-derivative and first-derivative spectrophotometric methods have been developed for the quantification of catechin. researchgate.netresearchgate.net First-derivative spectroscopy can enhance the resolution of overlapping spectral bands, improving selectivity in complex mixtures. The absorbance is linearly proportional to the concentration over a specific range, allowing for quantitative analysis based on calibration curves. researchgate.netijnrd.org The pH of the solution can influence the UV spectrum; for instance, spectra are well-resolved in both slightly acidic (pH 4.0) and slightly alkaline (pH 7.9) media, with the maximum absorbance remaining at 280 nm. researchgate.net
| λmax (nm) | Solvent/Conditions | Molar Extinction Coefficient (log ε) |
|---|---|---|
| 276 | Not specified | 4.01 |
| 278-279 | Methanol (B129727), Ethanol (B145695), Water | Not reported |
| 279 | PBS (pH 7.2), DMSO, DMF, Ethanol | Not reported |
| 280 | Ethanolic solutions (pH 4.0 and 7.9) | Not reported |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation. nih.govijnrd.org The FT-IR spectrum of catechin displays several characteristic absorption bands that confirm its polyphenolic structure and hydration state.
Key vibrational modes include a very broad absorption band in the region of 3200–3600 cm⁻¹, which is indicative of the overlapping O-H stretching vibrations from the numerous phenolic hydroxyl groups and the water molecules of hydration. Prominent peaks corresponding to aromatic C=C stretching vibrations are observed around 1600–1650 cm⁻¹. ijnrd.org Other bands confirm the presence of the flavan-3-ol (B1228485) skeleton, including C-H aliphatic stretching and various phenolic signatures. ijnrd.org FT-IR is also a valuable tool for studying the interactions of catechin with other molecules, as binding can induce shifts in the characteristic band positions. mdpi.comacs.org
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3200-3600 | O-H stretching (phenolic and water) |
| 2925 | C-H stretching (aliphatic) |
| 1600-1650 | C=C stretching (aromatic) |
| 690-900 | Phenolic compound signatures |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of this compound in solution and solid states. rsc.org ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment and stereochemical determination. asianpubs.org
The ¹H-NMR spectrum shows distinct signals for the aromatic protons on the A- and B-rings and the aliphatic protons on the heterocyclic C-ring. For example, in a typical spectrum, the A-ring protons (H-6 and H-8) appear as doublets around δ 5.8-6.0 ppm, while the B-ring protons (H-2', H-5', and H-6') resonate between δ 6.7-6.9 ppm. nih.gov The signals for the C-ring protons, such as H-2, H-3, and the H-4 diastereotopic protons, provide crucial information about the trans configuration of the C2 and C3 substituents. asianpubs.org
The ¹³C-NMR spectrum complements the proton data, with characteristic chemical shifts for the carbon atoms of the flavan-3-ol skeleton. rsc.orgasianpubs.org Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the complete structure. asianpubs.org
| Position | ¹H NMR (δ ppm, Multiplicity, J in Hz) | ¹³C NMR (δ ppm) |
|---|---|---|
| 2 | 4.56 (d, J=7.8) | 82.8 |
| 3 | 3.97 (m) | 68.7 |
| 4 | ~2.50 (dd), ~2.84 (dd) | 28.4 |
| 4a | - | 100.6 |
| 5 | - | 157.6 |
| 6 | 5.86 (d, J=2.1) | 96.2 |
| 7 | - | 157.4 |
| 8 | 5.92 (d, J=2.1) | 95.4 |
| 8a | - | 156.9 |
| 1' | - | 132.1 |
| 2' | 6.83 (d, J=1.8) | 115.1 |
| 3' | - | 145.8 |
| 4' | - | 145.8 |
| 5' | 6.75 (d, J=8.1) | 115.9 |
| 6' | 6.70 (dd, J=8.1, 1.8) | 120.0 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. asianpubs.orgnih.gov
Circular Dichroism (CD) Spectroscopy for Structural Changes
Biochemical Assays
The Ferric Reducing Ability of Plasma (FRAP) assay is a widely used method to measure the total antioxidant capacity of a substance. oup.com The assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at a wavelength of 593 nm. oup.compg.edu.plmdpi.com The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample. nih.gov
Catechins, including this compound, have demonstrated significant antioxidant potential in the FRAP assay. pg.edu.plmdpi.com The reactivity of antioxidants in this assay is generally lower compared to other methods like the ABTS assay. pg.edu.pl The results are typically expressed as Trolox equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E. pg.edu.plmdpi.com Studies have shown that the galloylation of catechins can lead to a significant increase in antioxidant activity as measured by the FRAP assay. mdpi.com
Table 1: FRAP Assay Findings for Catechins
| Compound Group | Relative Antioxidant Activity | Observation | Source |
|---|---|---|---|
| Catechins | High | Showed a high stoichiometry of Fe³⁺ reduction. | pg.edu.pl |
This table summarizes general findings for the catechin class of compounds.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity assay is a common and reliable method for evaluating the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, 1,1-diphenyl-2-picrylhydrazine, which is yellow. cabidigitallibrary.orgejmoams.com The degree of discoloration indicates the scavenging potential of the antioxidant compound, which is quantified by measuring the decrease in absorbance at approximately 517 nm. jipbs.com
The effectiveness of an antioxidant in this assay is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. cabidigitallibrary.orgejmoams.com A lower IC₅₀ value signifies a higher antioxidant activity. ejmoams.com this compound has been shown to possess significant DPPH scavenging activity. researchgate.netresearchgate.net
Table 2: DPPH Scavenging Activity of Catechin
| Compound | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| (+)-Catechin hydrate | 3.12 ± 0.51 | - | nih.govcabidigitallibrary.org |
| (+)-Catechin (C) | - | 8.11 | ejmoams.com |
Note: The table includes data for different forms of catechin as specified in the sources. IC₅₀ values can vary based on experimental conditions.
The nitric oxide (NO) scavenging assay is used to determine the ability of a compound to inhibit the production of nitric oxide radicals. In this assay, sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. jipbs.comnih.gov These nitrite ions are then quantified using the Griess reagent. nih.gov In the presence of a scavenger like this compound, the amount of nitrous acid formed decreases, and the extent of this decrease reflects the compound's scavenging activity. nih.gov
Research has shown that catechin hydrate possesses nitric oxide scavenging capabilities. researchgate.netnih.gov The activity is typically reported as percentage inhibition or as an IC₅₀ value. One study found that pure catechin hydrate exhibited a nitric oxide scavenging activity of 42.31 ± 0.14%. researchgate.net Another study reported an IC₅₀ value of 497.10 µg/mL for catechin in this assay. nih.gov
Table 3: Nitric Oxide Scavenging Activity of Catechin Hydrate
| Compound | Scavenging Activity (%) | IC₅₀ Value (µg/mL) | Source |
|---|---|---|---|
| Catechin hydrate (pure) | 42.31 ± 0.14 | - | researchgate.net |
The hydrogen peroxide (H₂O₂) scavenging assay evaluates the ability of an antioxidant to neutralize hydrogen peroxide. H₂O₂ itself is not highly reactive, but it can be converted into highly reactive hydroxyl radicals in cells, which can cause significant oxidative damage. nih.gov The assay typically involves measuring the disappearance of H₂O₂ at a specific wavelength (e.g., 230 nm) after incubation with the test compound. jchr.org
This compound has been evaluated for its capacity to scavenge hydrogen peroxide. Studies have demonstrated its effectiveness in protecting cells against H₂O₂-induced damage by reducing reactive oxygen species (ROS) production. nih.gov The scavenging activity is often presented as a percentage. For instance, one study reported that pure catechin hydrate showed a hydrogen peroxide scavenging activity of 38.12%. researchgate.net
Table 4: Hydrogen Peroxide Scavenging Activity of Catechin Hydrate
| Compound | Scavenging Activity (%) | Source |
|---|
Nitric Oxide Scavenging Assay
Method Validation Parameters
Method validation establishes the performance characteristics of an analytical procedure and demonstrates its suitability for the intended purpose. uib.no Key parameters for the validation of methods for this compound analysis include linearity, precision, sensitivity, selectivity, and recovery. scialert.netoup.comjocpr.com
Linearity and Calibration Curves
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. chemisgroup.us For this compound, linearity is typically established by constructing calibration curves that plot the peak area response against a series of known concentrations of a standard solution. ukm.myscienceasia.org
Several studies have demonstrated the linearity of HPLC methods for this compound analysis over various concentration ranges. For instance, a reverse-phase HPLC (RP-HPLC) method with UV detection showed excellent linearity for catechin with a correlation coefficient (R²) of 1.0000. nsf.gov Another study using an isocratic HPLC method reported linearity with an r² > 0.99 for (+)-catechin over a concentration range of 5–200 µg/ml. jocpr.com Similarly, a UHPLC-MS/MS method for catechin hydrate in plasma and brain homogenate established linearity with r² > 0.998 over a range of 1.0–1000 ng/mL. nih.gov In spiked serum samples, (+)-Catechin hydrate was found to be linear in the range of 1-20 ng/µL with a correlation coefficient of 0.9902. scialert.net
The following table summarizes the linearity data from various studies:
Table 1: Linearity of Analytical Methods for this compound| Analytical Method | Concentration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| RP-HPLC-DAD | Not Specified | 1.0000 | nsf.gov |
| UHPLC-MS/MS | 1.0–1000 ng/mL | > 0.998 | nih.gov |
| HPLC | 5–200 µg/ml | > 0.99 | jocpr.comcayley-nielson.com |
| HPLC-DAD | Not Specified | ≥ 0.981 | ukm.my |
| HPLC-DAD | 1-10 ng/µL (standard), 1-20 ng/µL (spiked serum) | 0.9914 (standard), 0.9902 (spiked serum) | scialert.net |
| HPLC | 2–10 μg/mL | Not Specified | oup.com |
Repeatability and Precision (Instrumental, Intra-assay, Inter-day)
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day precision), and reproducibility. europa.euut.ee
Repeatability (Intra-assay precision) measures the precision under the same operating conditions over a short interval of time. europa.eu
Intermediate precision (Inter-day precision) assesses the variations within a laboratory, such as on different days, with different analysts, or using different equipment. europa.eu
Instrumental precision evaluates the performance of the analytical instrument itself.
For this compound, precision is often expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). A study using an isocratic HPLC method demonstrated instrumental precision with a %CV of less than 2.0 and intra-assay precision with a %CV of less than 2.5. researchgate.netnih.gov The inter-day variation was less than 2.5% (%CV). researchgate.netnih.gov Another UHPLC-MS/MS method showed inter- and intraday precision with a %CV ranging from 0.39% to 4.90%. nih.gov In a separate study, the intra-day and inter-day precision for catechin analysis were found to have %RSD values below 2.0 at three different concentration levels. researchgate.net
The following table presents precision data from different analytical methods:
Table 2: Precision of Analytical Methods for this compound| Precision Type | Analytical Method | Result (%CV or %RSD) | Reference |
|---|---|---|---|
| Instrumental Precision | Isocratic HPLC | < 2.0 | researchgate.netnih.gov |
| Intra-assay Precision | Isocratic HPLC | < 2.5 | researchgate.netnih.gov |
| Inter-day Precision | Isocratic HPLC | < 2.5 | researchgate.netnih.gov |
| Inter- and Intra-day Precision | UHPLC-MS/MS | 0.39 - 4.90 | nih.gov |
| Intra-day Precision | HPLC | < 2.0 | researchgate.net |
| Inter-day Precision | HPLC | < 2.0 | researchgate.net |
| Repeatability and Intermediate Precision | HPLC | < 3 | jocpr.com |
Sensitivity (Limit of Detection (LOD), Limit of Quantitation (LOQ))
The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). cabidigitallibrary.org
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. cabidigitallibrary.org
LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cabidigitallibrary.org
For this compound, these values vary depending on the analytical technique and the matrix being analyzed. An RP-HPLC-DAD method reported an LOD of 7.32 ± 0.04 ppb and an LOQ of 24.39 ± 0.03 ppb for catechin. nsf.gov A more sensitive UHPLC-MS/MS method achieved an LOD of 0.894 ng/mL and an LOQ of 1.00 ng/mL. nih.gov Another HPLC-DAD method determined the LOD and LOQ for catechin to be 2 mg/L and 6 mg/L, respectively. ukm.my
The following table summarizes the LOD and LOQ values for this compound from various studies:
Table 3: Sensitivity of Analytical Methods for this compound| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| RP-HPLC-DAD | 7.32 ± 0.04 ppb | 24.39 ± 0.03 ppb | nsf.gov |
| UHPLC-MS/MS | 0.894 ng/mL | 1.00 ng/mL | nih.gov |
| Isocratic HPLC | < 1 μg/mL | < 3 μg/mL | researchgate.netnih.gov |
| HPLC-DAD | 2 mg/L | 6 mg/L | ukm.my |
| HPLC-DAD | 0.2 ng/µL | 0.5 ng/µL | scialert.net |
| HPLC/DAD | 0.0535 μg/mL | 0.162 μg/mL | oup.com |
| HPLC | 4.80 µg/ml | 14.54 µg/ml | cayley-nielson.com |
Selectivity and Recovery
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. uib.no For this compound, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank or placebo samples. scialert.net Forced degradation studies can also be used to prove selectivity, showing that the parent drug can be separated from its degradation products. researchgate.net
Recovery is a measure of the accuracy of a method, determined by the proportion of the analyte that is extracted and measured from the sample matrix. cabidigitallibrary.org It is often assessed by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. ukm.mycabidigitallibrary.org A UHPLC-MS/MS method for catechin hydrate reported a mean recovery of >80.17% from plasma and brain homogenate. nih.gov An isocratic HPLC method showed recovery rates of >91% in the presence of a niosomal formulation. researchgate.netnih.gov Another study using HPLC-DAD reported a recovery of 80.1-88.1% for catechin. ukm.my
Standard Addition Calibration
The standard addition method is a calibration technique used to overcome matrix effects, where the sample itself is spiked with known concentrations of the analyte. nsf.gov This approach is particularly useful for complex matrices like tea extracts, where other components can interfere with the analysis. nsf.gov A study on tea extracts utilized the standard addition calibration method to quantify catechin content, demonstrating its effectiveness in complex samples. nsf.gov The experimental design involved generating a calibration curve with stock solutions ranging from 0.1 to 100 ppm. nsf.gov
Synthesis and Derivatization Strategies
Chemical Synthesis of Catechin (B1668976) Hydrate (B1144303) Derivatives
The chemical modification of (-)-catechin (B126292) hydrate is a key strategy to alter its physicochemical properties and to study its structure-activity relationships. These modifications primarily involve the hydroxyl groups present on its two benzene (B151609) rings and the dihydropyran heterocycle.
Functional Group Modifications (e.g., Acetylation, Methylation)
Functional group modifications such as acetylation and methylation are standard procedures in flavonoid chemistry. Acetylation of catechin, for instance, can produce catechin pentaacetate. cdnsciencepub.com This derivative, however, has been found to be resistant to certain reactions like iodination. cdnsciencepub.comresearchgate.net Methylation, on the other hand, yields derivatives like 3',4',5,7-tetra-O-methylcatechin, which exhibits different reactivity compared to the parent compound. cdnsciencepub.comresearchgate.net For example, 3',4',5,7-tetra-O-methylcatechin reacts with N-iodosuccinimide (NIS) regiospecifically at the C-8 position. cdnsciencepub.comresearchgate.net
Epigenetic studies have also highlighted the role of EGCG, a catechin derivative, in influencing histone acetylation and methylation. mdpi.comnih.gov EGCG has been shown to inhibit histone deacetylases (HDACs), leading to an increase in the acetylation of histones H3 and H4. mdpi.comnih.gov It can also impact histone methylation, affecting both active and repressive chromatin marks. mdpi.com These modifications are crucial in gene expression regulation. ffhdj.commdpi.com
Halogenation Reactions (e.g., Iodination, Bromination)
Halogenation of catechins provides a route to introduce functional groups at specific positions on the aromatic rings, which can be useful for further synthetic transformations. cdnsciencepub.com
Iodination: The iodination of catechin can be achieved using reagents like N-iodosuccinimide (NIS). cdnsciencepub.comresearchgate.net The regioselectivity of this reaction is highly dependent on the solvent used. In acetone, iodination occurs specifically at the C-6 position, whereas in dimethylformamide (DMF), the C-8 position is preferentially iodinated. cdnsciencepub.comresearchgate.netmdma.ch It's noteworthy that catechin pentaacetate is inert to iodination by NIS. cdnsciencepub.comresearchgate.net The iodinated products can lose iodine in the presence of acid. cdnsciencepub.comresearchgate.net
Bromination: Bromination of (+)-catechin using bromine or pyridinium (B92312) hydrobromide-perbromide results in a mixture of products, with 8-bromocatechin being the major product, along with 6-bromocatechin and 6,8-dibromocatechin. usda.gov In contrast, the bromination of catechin pentaacetate with N-bromosuccinimide yields a mixture of 6- and 8-bromocatechin pentaacetates. cdnsciencepub.com
| Reaction | Reagent | Substrate | Solvent | Major Product(s) | Reference |
|---|---|---|---|---|---|
| Iodination | N-Iodosuccinimide (NIS) | (+)-Catechin | Acetone | 6-Iodocatechin | cdnsciencepub.comresearchgate.net |
| Iodination | N-Iodosuccinimide (NIS) | (+)-Catechin | Dimethylformamide (DMF) | 8-Iodocatechin | cdnsciencepub.comresearchgate.net |
| Bromination | Bromine / Pyridinium hydrobromide-perbromide | (+)-Catechin | Ethanol (B145695) | 8-Bromocatechin, 6-Bromocatechin, 6,8-Dibromocatechin | usda.gov |
| Bromination | N-Bromosuccinimide | Catechin pentaacetate | - | 6- and 8-Bromocatechin pentaacetate | cdnsciencepub.com |
Deuteration Techniques
Deuteration, or the incorporation of deuterium (B1214612) into a molecule, is a valuable tool in mechanistic studies and for distinguishing between isomers. cdnsciencepub.comevitachem.com The deuteration of catechin derivatives can be achieved through various methods. For instance, the debromination of 6-bromo- and 6,8-dibromocatechin with sodium sulfite (B76179) in a mixture of deuterated acetonitrile (B52724) (CD3CN) and deuterium oxide (D2O) is accompanied by hydrogen-deuterium (H/D) exchange at the C-6 and C-8 positions. cdnsciencepub.comresearchgate.net
Furthermore, direct H/D exchange can occur on the aromatic A-ring of catechins. nih.gov In D2O, the protons at C-6 and C-8 of catechin and epicatechin are slowly exchanged for deuterium. nih.gov The synthesis of catechin pentaacetate from partially deuterated catechin and its subsequent conversion to tetra-O-methylcatechin proceeds without H/D exchange, which allows for the clear distinction between the H-6 and H-8 chemical shifts in NMR spectroscopy. cdnsciencepub.comresearchgate.net Gas-phase H/D exchange reactions using D2O in a mass spectrometer have also been employed to differentiate between catechin stereoisomers. acs.org
Cocrystallization and Formulation Approaches
To overcome challenges such as low solubility and stability, various formulation strategies have been developed for (-)-catechin hydrate.
Cocrystal Synthesis with Synergistic Compounds (e.g., L-(+)-Ascorbic Acid)
Cocrystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by forming a crystalline solid with another compound, known as a coformer. oalib.com A notable example is the synthesis of a cocrystal of (+)-catechin with L-(+)-ascorbic acid. scirp.orgnih.govresearchgate.netnih.gov This cocrystal exhibited a threefold increase in solubility compared to (+)-catechin alone. scirp.orgnih.govresearchgate.net The formation of this cocrystal was confirmed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD). scirp.orgresearchgate.netnih.gov The synthesis can be achieved by kneading the components in ethanol followed by slow evaporation or by liquid-assisted grinding. nih.gov
Nanoparticle Encapsulation for Enhanced Properties (e.g., Polymeric Nanoparticles, Solid Lipid Nanoparticles)
Encapsulation within nanoparticles is a widely explored strategy to improve the stability, bioavailability, and delivery of catechins. mdpi.cominnovareacademics.inyildiz.edu.tr
Polymeric Nanoparticles: Both natural and synthetic polymers have been utilized to encapsulate catechins. mdpi.com Natural polymers like chitosan (B1678972) have been used to create nanoparticles that can enhance the intestinal absorption of catechins. innovareacademics.inresearchgate.net Synthetic polymers, such as poly(lactic-co-glycolic acid) (PLGA), are also commonly employed. mdpi.comyildiz.edu.tr Catechin-loaded PLGA nanoparticles are often prepared using a double emulsion solvent evaporation method. yildiz.edu.trresearchgate.net These nanoparticles can protect catechins from degradation and allow for controlled release. yildiz.edu.trresearchgate.net
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that have shown promise for catechin delivery. mdpi.comnih.gov They can be prepared by methods like high shear homogenization. researchgate.net Encapsulating catechins, such as epigallocatechin gallate (EGCG), in SLNs can significantly improve their stability, especially at physiological pH where they are prone to degradation. nih.gov Furthermore, EGCG-loaded SLNs have been shown to enhance the bioavailability of EGCG in animal studies. mdpi.comproquest.com
| Nanoparticle Type | Polymer/Lipid | Preparation Method | Key Findings | Reference |
|---|---|---|---|---|
| Polymeric Nanoparticles | Chitosan | Ionic gelation | Increased intestinal absorption of catechins. | innovareacademics.inresearchgate.net |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Double emulsion solvent evaporation | Protects catechins and allows for controlled release. | yildiz.edu.trresearchgate.net |
| Solid Lipid Nanoparticles (SLNs) | - | High shear homogenization | Improved stability and bioavailability of EGCG. | mdpi.comnih.govresearchgate.net |
Molecular Interactions
Protein-Ligand Interactions
The binding of (-)-catechin (B126292) hydrate (B1144303) to proteins is a critical aspect of its mechanism of action. These interactions can modulate enzyme activity, alter protein conformation, and affect various cellular processes. The binding is typically non-covalent and involves a combination of forces.
Nature of Binding Forces (e.g., Hydrophobic Interactions, Hydrogen Bonding, Van der Waals Interactions)
The association between (-)-catechin hydrate and proteins is primarily governed by a trio of non-covalent forces: hydrophobic interactions, hydrogen bonding, and Van der Waals forces. oup.commdpi.com
Hydrophobic Interactions: These are often the principal driving force for the binding of catechins to proteins. researchgate.netnih.govresearchgate.net The aromatic rings of the catechin (B1668976) molecule show a strong affinity for hydrophobic pockets on the protein surface, particularly regions rich in amino acids like proline. nih.gov This interaction is entropically favorable, as it displaces ordered water molecules from the surfaces of both the catechin and the protein, leading to a more stable complex. researchgate.netnih.gov
Hydrogen Bonding: The numerous hydroxyl groups on the catechin structure are adept at forming hydrogen bonds with electronegative atoms, such as oxygen and nitrogen, found in the amino acid side chains and the peptide backbone of proteins. researchgate.netnih.govmdpi.com These bonds, while weaker than covalent bonds, are numerous and contribute significantly to the specificity and stability of the protein-catechin complex. oup.comnih.gov
The interplay of these forces is dynamic and can be influenced by environmental factors like pH and temperature, which can alter the ionization states and conformations of both the protein and the catechin molecule. researchgate.netnih.gov
Conformational Changes in Target Proteins upon Binding (e.g., Pepsin, β-Lactoglobulin)
The binding of this compound can induce significant conformational changes in the three-dimensional structure of proteins, which can, in turn, modify their biological function.
Pepsin: As a primary digestive enzyme in the stomach, pepsin's interaction with catechins has been a subject of study. Research using spectroscopic techniques like circular dichroism and fluorescence spectroscopy has revealed that binding to catechin hydrate alters the secondary and tertiary structure of pepsin. researchgate.netresearchgate.net Specifically, a decrease in the α-helical content and an increase in β-turn structures have been observed. researchgate.net These conformational shifts, driven by hydrophobic forces, lead to the inhibition of pepsin's enzymatic activity. researchgate.netresearchgate.net
β-Lactoglobulin (BLG): This major whey protein is a known transporter of small hydrophobic molecules. nih.gov Spectroscopic and in silico studies show that catechin binds with high affinity within the central hydrophobic cavity of β-Lactoglobulin. nih.govresearchgate.net This interaction is spontaneous and endothermic, primarily driven by hydrophobic forces. nih.govresearchgate.net The binding event distorts both the secondary and tertiary structure of β-Lactoglobulin, quenching its intrinsic tryptophan fluorescence and altering its conformation. nih.govnih.govfrontiersin.org
Table 1: Thermodynamic Parameters and Binding Constants for Catechin-Protein Interactions
| Protein | Technique | Binding Constant (Ka) (L mol-1) | Temperature (K) | Primary Driving Forces | Reference |
|---|---|---|---|---|---|
| Pepsin | Fluorescence Spectroscopy, Molecular Docking | ~104 | 298, 303, 310 | Hydrophobic forces | researchgate.net |
| β-Lactoglobulin | Fluorescence Spectroscopy, Molecular Docking | 0.48 x 105 | 298 | Hydrophobic interactions | nih.govnih.gov |
| β-Lactoglobulin | Fluorescence Spectroscopy, Molecular Docking | 1.39 x 105 | 310 | Hydrophobic interactions | nih.govnih.gov |
Interaction with Antioxidant Enzymes (e.g., SOD, PRX, Catalase)
This compound can modulate the activity of crucial antioxidant enzymes that protect cells from oxidative damage. xiahepublishing.com
Superoxide (B77818) Dismutase (SOD): Catechins have been shown to increase the activity of SOD. nih.govnwpii.comnih.gov This enhancement can occur through direct interaction or by upregulating the genes responsible for producing the enzyme. nwpii.comnih.gov By boosting SOD activity, catechin helps in the dismutation of the superoxide radical into less harmful molecules. nih.gov
Peroxiredoxins (PRX): Molecular docking studies suggest that catechin hydrate can interact with peroxiredoxins. researchgate.net These enzymes are involved in reducing peroxides, and their modulation by catechins could be a key part of their antioxidant mechanism.
Interactions with Cellular Components
Beyond proteins, this compound also interacts with other fundamental components of the cell, including nucleic acids, lipids, and cell walls.
Binding to Nucleic Acids and Lipids
The chemical nature of (-)-catechin allows it to associate with both genetic material and cellular membranes. nih.gov
Nucleic Acids: Catechins possess a strong affinity for biomacromolecules like nucleic acids. researchgate.netmdpi.com They can interact with DNA, potentially through intercalation between base pairs or by binding to the grooves of the DNA helix. researchgate.net This binding can protect DNA from oxidative damage. pharmaexcipients.comnih.gov Furthermore, some catechins have been found to inhibit enzymes involved in DNA and RNA synthesis, such as RNA polymerase. caymanchem.com
Lipids: Catechins can interact with and embed within the lipid bilayers of cell membranes. nih.gov This association is facilitated by their affinity for lipids and can alter membrane fluidity and integrity. mdpi.com By positioning themselves within the membrane, catechins can effectively scavenge lipid radicals, thus protecting the membrane from lipid peroxidation. nih.govcaymanchem.com
Adhesion to Cellular Walls
This compound demonstrates the ability to adhere to the cell walls of both plant and microbial cells. pharmaexcipients.com
Plant Cell Walls: In plants, catechins can be found localized within the cell wall, where they bind to components like polysaccharides. This is considered a defensive mechanism, protecting the plant from pathogens.
Microbial Cell Walls: The antimicrobial activity of catechins is partly attributed to their ability to interact with and disrupt the bacterial cell wall and membrane. mdpi.comnih.gov Catechins can modify the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, and damage the cytoplasmic membrane, ultimately leading to bacterial cell death. mdpi.com
Influence on Biochemical Pathways
Interplay with Pathways of Inflammation, Oxidative Stress, and Cell Signaling
This compound is a flavonoid that exerts significant influence over a nexus of interconnected biochemical pathways crucial to cellular homeostasis, namely those governing inflammation, oxidative stress, and cell signaling. Its modulatory effects are a result of direct interaction with molecular components of these cascades and indirect regulation of gene expression. Research indicates that catechin can alter the activity of key transcription factors, enzymes, and signaling proteins, leading to a cascade of downstream effects that collectively contribute to its biological activity. researchgate.net
Modulation of Inflammatory Pathways
This compound has been shown to attenuate inflammatory responses by targeting several key signaling pathways. A primary mechanism is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. researchgate.netresearchgate.netnih.gov NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. Catechin can prevent the activation and nuclear translocation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govresearchgate.netmdpi.com Furthermore, it has been observed to reduce the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.nete-jarb.org
The mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are also modulated by this compound. researchgate.netresearchgate.netresearchgate.net These pathways are instrumental in translating extracellular stimuli into cellular responses, including inflammation. By influencing the phosphorylation status of these kinases, catechin can regulate the expression of various inflammatory mediators. researchgate.netresearchgate.net For instance, in certain cellular models, catechin has been found to suppress the phosphorylation of JNK and p38, leading to reduced inflammatory responses. researchgate.netresearchgate.net
Table 1: Effects of this compound on Key Inflammatory Pathway Components
| Pathway | Target Molecule | Observed Effect | Reference |
|---|---|---|---|
| NF-κB Signaling | NF-κB | Inhibition of activation and nuclear translocation | researchgate.netnih.govnih.govresearchgate.netnih.gov |
| TNF-α | Downregulation of expression/production | nih.govnih.govresearchgate.netmdpi.com | |
| IL-6 | Downregulation of expression/production | nih.govresearchgate.netmdpi.com | |
| COX-2 | Downregulation of expression | nih.govresearchgate.nete-jarb.org | |
| iNOS | Downregulation of expression | e-jarb.orgnih.gov | |
| MAPK Signaling | JNK/SAPK | Modulation of phosphorylation | nih.govresearchgate.netresearchgate.net |
| p38 MAPK | Modulation of phosphorylation | researchgate.netresearchgate.netmdpi.com |
Regulation of Oxidative Stress Pathways
The antioxidant effects of this compound are well-documented and occur through both direct and indirect mechanisms. e-jarb.org Directly, its chemical structure, rich in phenolic hydroxyl groups, allows it to scavenge reactive oxygen species (ROS) effectively, thereby neutralizing their damaging potential. mdpi.commdpi.com
Indirectly, and perhaps more significantly, catechin modulates the cellular antioxidant defense system, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netfrontiersin.orgresearchgate.net Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and detoxification enzymes. e-jarb.org Research suggests that catechin can promote the translocation of Nrf2 into the nucleus, possibly by interacting with its inhibitor, Kelch-like ECH-associated protein-1 (Keap1). frontiersin.orgresearchgate.netresearchgate.net This activation leads to an increased synthesis of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferases (GST), which fortify the cell against oxidative damage. nih.govresearchgate.netnih.govresearchgate.net In addition to upregulating antioxidant enzymes, catechins can also inhibit pro-oxidant enzymes such as NADPH-oxidase. mdpi.comnih.gov
Table 2: Influence of this compound on Oxidative Stress Markers and Pathways
| Mechanism | Target/Marker | Observed Effect | Reference |
|---|---|---|---|
| Direct Action | Reactive Oxygen Species (ROS) | Scavenging | e-jarb.orgmdpi.commdpi.com |
| Nrf2 Pathway Activation | Nrf2 | Enhanced nuclear translocation/activation | researchgate.nete-jarb.orgfrontiersin.orgresearchgate.net |
| Keap1 | Potential interaction, leading to Nrf2 release | frontiersin.orgresearchgate.netresearchgate.net | |
| Enzyme Regulation | Superoxide Dismutase (SOD) | Increased activity/expression | researchgate.netnih.govresearchgate.netnih.gov |
| Catalase (CAT) | Increased activity/expression | researchgate.netnih.govresearchgate.net | |
| Glutathione (GSH) & Associated Enzymes (GPx, GR) | Increased levels/activity | researchgate.netnih.govresearchgate.netnih.gov | |
| NADPH-oxidase | Inhibition | mdpi.com |
Interaction with Cell Signaling and Apoptosis
This compound influences fundamental cell signaling pathways that govern cell fate, including proliferation, survival, and apoptosis (programmed cell death). It has been shown to trigger apoptosis in various cancer cell lines by modulating the expression of key regulatory proteins. researchgate.netscispace.com
A significant aspect of its activity involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.gov Catechin can shift the balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2. nih.govresearchgate.netnih.gov This change in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the activation of the caspase cascade. Studies have demonstrated that catechin treatment increases the expression and activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.govresearchgate.netnih.gov
The tumor suppressor protein p53 is another critical target. Catechin can increase the expression of p53, which in turn can activate apoptosis by regulating its downstream targets, including those in the caspase pathway. researchgate.netnih.gov Furthermore, catechin interacts with survival signaling pathways such as the PI3K/Akt pathway. frontiersin.orgmdpi.com In some contexts, it can inhibit this pro-survival pathway, further sensitizing cells to apoptotic stimuli. researchgate.net Research has also pointed to its ability to inactivate the TGF-β/Smad2 signaling pathway, which is involved in processes like fibrosis. nih.gov
Table 3: Modulation of Cell Signaling and Apoptotic Pathways by this compound
| Pathway/Process | Target Molecule | Observed Effect | Reference |
|---|---|---|---|
| Apoptosis Regulation | p53 | Upregulation of expression | nih.govresearchgate.netresearchgate.netnih.gov |
| Bax (Pro-apoptotic) | Upregulation of expression | nih.govresearchgate.netnih.gov | |
| Bcl-2 (Anti-apoptotic) | Downregulation of expression | nih.govresearchgate.netnih.gov | |
| Caspase-3 | Upregulation/Activation | nih.govresearchgate.nete-jarb.orgnih.gov | |
| Caspase-8 | Upregulation/Activation | researchgate.netnih.gov | |
| Caspase-9 | Upregulation/Activation | researchgate.netnih.gov | |
| Survival Signaling | PI3K/Akt | Modulation/Inhibition | frontiersin.orgmdpi.com |
| TGF-β/Smad2 | Inactivation | researchgate.netnih.gov |
Computational and in Silico Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand, such as (-)-Catechin (B126292) hydrate (B1144303), to a protein target.
Molecular docking studies have been employed to predict the binding affinities of (-)-Catechin hydrate to various proteins, offering insights into its potential biological activities. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex.
β-Lactoglobulin (β-Lg): Docking simulations have shown that catechin (B1668976) binds with high affinity to the central cavity of bovine β-lactoglobulin. nih.gov The calculated docking energy (XP score) was -6.824 kcal/mol, with a corresponding binding affinity of 1.01 × 10^5 M⁻¹. researchgate.net These in silico findings are supported by spectroscopic data and suggest that hydrophobic interactions are the primary driving force for the formation of the stable β-Lg-catechin complex. nih.gov
Pepsin: While specific binding affinity values for this compound with pepsin are not extensively detailed in the provided context, related studies on digestive enzymes offer valuable parallels. For instance, the interaction of catechins with trypsin, another digestive enzyme, has been thoroughly investigated, revealing that binding occurs in a conservative pocket. plos.org This suggests that catechin likely interacts with pepsin in a similar manner, influencing its enzymatic activity.
D2 receptor and PDE5: Direct molecular docking results for this compound with the D2 receptor and phosphodiesterase 5 (PDE5) were not found in the provided search results. However, the broad application of docking for various polyphenols against numerous receptors suggests that such studies would be feasible and informative.
The following interactive table summarizes the predicted binding affinities of this compound with target proteins.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| β-Lactoglobulin | -6.824 researchgate.net | Asn90, Lys60, Glu62, Lys69 researchgate.net |
| Pepsin | Not available | Not available |
| D2 receptor | Not available | Not available |
| PDE5 | Not available | Not available |
A variety of software and algorithms are utilized for molecular docking simulations, each with its own set of features and scoring functions.
AutoDock Vina: This is a widely used open-source program for molecular docking. readthedocs.ioscience.gov It employs a Lamarckian genetic algorithm for ligand conformational searching. acs.org AutoDock Vina has been noted for its improved speed and accuracy in pose prediction compared to its predecessors. acs.orgnih.gov A "hydrated docking" protocol has been developed for AutoDock Vina, which explicitly considers the role of water molecules in the binding site, enhancing the accuracy of predictions for fragment-sized ligands. readthedocs.io
Glide: Developed by Schrödinger, Glide is a commercial software known for its accuracy and use in industrial drug discovery. schrodinger.com It uses a hierarchical series of filters to explore possible ligand conformations and orientations within the receptor's binding site. schrodinger.com Glide offers different scoring protocols, such as Standard Precision (SP) and Extra Precision (XP), to balance speed and accuracy. nih.govschrodinger.com
Maestro Molecular Modeling Platform: Maestro is the graphical user interface for the Schrödinger software suite, which includes Glide for docking. schrodinger.com It provides a comprehensive environment for preparing the protein and ligand structures, running the docking calculations, and visualizing the results. schrodinger.com
Other notable software includes GOLD, which allows for flexibility in both the ligand and parts of the protein, rsc.org and DOCK 6, which has shown good performance in docking small molecules to DNA G-quadruplexes. nih.gov
The following interactive table provides an overview of the software and algorithms used in molecular docking studies of this compound.
| Software/Platform | Algorithm/Method | Key Features |
| AutoDock Vina | Lamarckian genetic algorithm acs.org | Open-source, fast, supports hydrated docking. readthedocs.ioscience.gov |
| Glide | Hierarchical filtering, SP and XP scoring nih.govschrodinger.com | Commercial, high accuracy, integrated into Maestro. schrodinger.com |
| Maestro | Graphical User Interface | Comprehensive platform for Schrödinger suite. schrodinger.com |
Prediction of Binding Affinities to Target Proteins (e.g., D2 receptor, PDE5, pepsin, β-Lactoglobulin)
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules. These simulations provide detailed information about the stability and dynamics of ligand-protein complexes over time.
MD simulations are crucial for validating the stability of complexes predicted by molecular docking. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe the conformational changes and interactions. Key parameters analyzed include:
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, highlighting regions of the protein that are more flexible or rigid upon ligand binding. Changes in RMSF can indicate how the ligand affects the protein's local dynamics.
For the β-Lactoglobulin-catechin complex, a 50 ns MD simulation demonstrated the stability of the complex. nih.gov Similarly, MD simulations of catechin with trypsin showed that the complex reached equilibrium within 10 ns. plos.org
MD simulations offer a deeper understanding of how the binding of this compound can influence the structure and, consequently, the function of a protein. For example, simulations can reveal how a ligand induces conformational changes in a protein that may either enhance or inhibit its biological activity. rsc.org In the case of catechin's interaction with β-lactoglobulin, MD simulations confirmed that hydrophobic interactions play a significant role in stabilizing the complex, which in turn affects the protein's structure. nih.gov These simulations can also elucidate the role of water molecules in mediating ligand-protein interactions, providing a more accurate representation of the physiological environment. nih.gov
Analysis of Ligand-Protein Complex Stability and Dynamics
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules like this compound.
DFT calculations have been employed to optimize the geometry of catechin and to study its interactions with other molecules, such as ethanol (B145695) and water. nih.gov These calculations can provide valuable information on bond lengths, bond angles, charge distribution, and the energies of molecular orbitals (HOMO and LUMO). nih.govjmaterenvironsci.com For instance, DFT studies have been used to understand the proton-coupled electron transfer process of catechin, which is crucial for its antioxidant activity. nih.gov By calculating properties like the O-H bond dissociation energy, DFT can help to predict the antioxidant capacity of different phenolic compounds. jmaterenvironsci.com Furthermore, DFT, in combination with other techniques like crystal structure prediction (CSP), has been used to study the hydration and dehydration processes of (+)-catechin, providing insights into the stability of its different hydrated forms. rsc.orgresearchgate.net
Geometry Optimization and Electronic Structure Analysis
The three-dimensional structure and electronic properties of catechin have been extensively studied using various computational methods. Geometry optimization is performed to find the most stable conformation of the molecule. Studies have utilized methods like the Austin Model 1 (AM1) semi-empirical method, Density Functional Theory (DFT) at levels such as m06/6-311++G(d,p) and B3LYP/6-31++G(d,p), and ab initio calculations. plos.orgnih.govmdpi.com
Unlike some flavonoids, catechin's structure is not planar due to the absence of a C2=C3 double bond in the C ring. nih.gov The calculated dipole moment, which indicates the molecule's polarity, has been reported as 2.1 D by AM1 calculations and between 3.22 D and 4.05 D by DFT methods, depending on the rotational position of the B ring's catechol group. nih.govmdpi.com
The electronic structure analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily delocalized on the B ring and partially on the C ring, which is crucial for its chemical reactivity and antioxidant properties. nih.gov The net negative charges on the C ring make it susceptible to electrophilic attack, while the B ring carries a small positive charge. nih.gov Factors such as electron delocalization, lone-pair electron donation, and intramolecular hydrogen bonding are significant contributors to the conformational stability of catechin species. buu.ac.th In more complex studies, the crystal structure of (+)-catechin 4.5-hydrate was determined using synchrotron X-ray powder diffraction (XRD) and solid-state NMR (SSNMR) data, with geometry optimization used to refine the atomic positions. acs.org
| Computational Method | Key Finding | Reference |
| AM1 & Ab Initio | Non-planar structure; Dipole moment of 2.1 D; HOMO delocalized on B ring. | nih.gov |
| DFT (m06/6-311++G(d,p)) | Used for geometry optimization in antioxidant studies. | plos.org |
| DFT (B3LYP) | Calculated dipole moments of 3.22 D and 4.05 D. | mdpi.com |
| XRD & SSNMR | Determined crystal structure of (+)-catechin 4.5-hydrate. | acs.org |
Modeling of Reaction Mechanisms (e.g., Hydrogen Atom Transfer (HAT) for Antioxidant Activity)
The antioxidant activity of this compound is frequently explained through the Hydrogen Atom Transfer (HAT) mechanism. nih.govresearchgate.net Computational models, often employing Gaussian software, simulate this process to evaluate antioxidant strength. plos.orgnih.govresearchgate.net In the HAT mechanism, the catechin molecule (AOH) donates a hydrogen atom to a reactive free radical, resulting in a highly stable catechin radical (AO•) that is less reactive, thereby neutralizing the threat of oxidative damage. nih.govresearchgate.netnih.gov The formation of the most stable radical corresponds to the highest theoretical antioxidant activity. nih.gov Beyond HAT, the electron transfer mechanism has also been evaluated computationally to understand catechin's antioxidant potential. acs.org
Calculation of Energetic Parameters (e.g., Free Energy Changes, Bond Dissociation Energy)
To quantify the antioxidant capacity of this compound, researchers calculate key energetic parameters. Bond Dissociation Energy (BDE) is a critical measure, representing the energy required to break a specific O-H bond. researchgate.netpearson.com A lower BDE value signifies a greater ability to donate a hydrogen atom, indicating higher antioxidant activity. researchgate.net
Calculations have shown that the hydroxyl groups on the B ring (the catechol moiety at positions 3' and 4') have the lowest BDEs, making them the most likely sites for hydrogen donation. nih.gov Free energy changes (ΔG) are also calculated for the HAT reaction to determine the stability of the resulting antioxidant radical. plos.orgnih.gov These energetic calculations are fundamental to comparing the antioxidant potency of catechin with other compounds and understanding its structure-activity relationship. nih.govacs.org
| Energetic Parameter | Significance in Antioxidant Activity | Key Findings for Catechin | Reference |
| Bond Dissociation Energy (BDE) | Lower BDE indicates greater H-donating ability and higher antioxidant activity. | The 3'-OH and 4'-OH groups on the B ring have the lowest BDEs. | nih.govresearchgate.net |
| Free Energy Change (ΔG) | Assesses the stability of the antioxidant radical formed after H-donation. | Calculated to evaluate the HAT mechanism. | plos.orgnih.gov |
| Ionization Potential (IP) | Relates to the ability to donate an electron (electron transfer mechanism). | Computed to evaluate antioxidant potential via electron transfer. | acs.org |
Computational Environmental Modeling
Simulation of Hydrophilic and Hydrophobic Biological Environments (e.g., Serum)
To understand how this compound behaves in the human body, computational models are used to simulate different biological environments. nih.govnih.gov Researchers have developed models for both hydrophilic (water-based) and hydrophobic (lipid-based) settings to mimic conditions in blood serum. nih.govresearchgate.netresearchgate.netplos.org Specifically, these models simulate normal serum and hypertriglyceridemic serum, the latter being rich in hydrophobic lipids. nih.govnih.gov Benzene (B151609) is often used as a simple solvent to represent a pure nonpolar environment in these simulations. nih.gov This approach allows for the investigation of how the surrounding environment, particularly the concentration of lipids, affects the antioxidant activity of catechin. nih.gov Experimental results, when compared with these computational models, show that catechin's antioxidant activity increases in a more hydrophobic, hypertriglyceridemic environment. nih.govplos.org
| Serum Environment | Triglyceride Level | Catechin Antioxidant Activity (Trolox Equivalents) | Reference |
| Normal | <150 mg/dL | 335 ± 41 TE | nih.govplos.org |
| Severely Hypertriglyceridemic | >800 mg/dL | 555 ± 59 TE | nih.govplos.org |
Applications in Lead Compound Identification
In Silico Screening for Potential Biological Activities (e.g., PDE5 Inhibition)
In silico screening techniques are employed to explore the therapeutic potential of this compound against various biological targets. researchgate.netmdpi.com One notable application is the investigation of its ability to inhibit phosphodiesterase-5 (PDE5), an enzyme implicated in erectile dysfunction. researchgate.netmdpi.comnih.gov
Molecular docking simulations, using software like Autodock Vina, predict how catechin binds to the active site of the PDE5 enzyme. researchgate.netnih.gov These studies have shown that catechin exhibits significant interactions and favorable binding energies with PDE5. researchgate.netnih.gov For instance, one study reported a binding affinity for catechin of -9.877 kcal/mol, which is comparable to the -11.926 kcal/mol binding affinity of sildenafil, a well-known PDE5 inhibitor. mdpi.comnih.gov These in silico findings suggest that catechin could be a potential lead compound for developing new treatments for conditions related to PDE5 activity. mdpi.comnih.gov Beyond PDE5, docking studies have also predicted that catechin may inhibit pro-inflammatory proteins such as COX-2, HSP90, and IL-2. pbbmi.org
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |
| (-)-Catechin | PDE5 | -9.877 | mdpi.comnih.gov |
| Sildenafil (Standard) | PDE5 | -11.926 | mdpi.comnih.gov |
Pharmacokinetics and Bioavailability in Preclinical Research
Oral Bioavailability Challenges
The oral bioavailability of (-)-catechin (B126292) hydrate (B1144303) is reported to be less than 5%, a significant hurdle for its development as a therapeutic agent. hilarispublisher.com This poor bioavailability is a cumulative effect of several factors, including its inherent instability in the gastrointestinal tract and inefficient intestinal absorption. hilarispublisher.comnih.gov
Factors Limiting Oral Bioavailability (e.g., Stability, Intestinal Absorption)
Stability: (-)-Catechin hydrate is susceptible to degradation under the physiological conditions of the digestive system. nih.govnih.gov The compound's stability is significantly affected by pH, with considerable degradation occurring in the neutral to slightly alkaline environment of the small intestine. nih.govnih.gov This instability leads to a substantial reduction in the amount of intact catechin (B1668976) available for absorption. nih.gov
Intestinal Absorption: The absorption of this compound primarily occurs in the small intestine through passive diffusion. researchgate.net However, this process is inefficient. hilarispublisher.comresearchgate.net The hydrophilicity of catechin hinders its ability to easily permeate the lipid-rich cell membranes of intestinal epithelial cells. dovepress.com Furthermore, absorbed catechins are subject to efflux back into the intestinal lumen by transporter proteins such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), further limiting their net absorption. nih.govnih.gov Additionally, extensive first-pass metabolism in the intestine and liver, involving processes like glucuronidation, sulfation, and methylation, significantly reduces the amount of the parent compound that reaches systemic circulation. mdpi.complos.org
Strategies for Enhanced Bioavailability and Delivery
To overcome the challenges of poor oral bioavailability, researchers have focused on developing advanced delivery systems. These strategies aim to protect this compound from degradation, improve its absorption across the intestinal barrier, and control its release.
Nanodelivery Systems (e.g., Niosomes, Solid Lipid Nanoparticles (SLNs))
Nanotechnology-based delivery systems have emerged as a promising approach to enhance the oral bioavailability of catechins. mdpi.comcapes.gov.br These systems encapsulate the catechin molecule, shielding it from the harsh environment of the gastrointestinal tract and facilitating its transport into the bloodstream. semanticscholar.org
Niosomes: These are vesicular systems composed of non-ionic surfactants and cholesterol that can encapsulate both hydrophilic and lipophilic compounds. afjbs.comafjbs.com Studies have shown that catechin-loaded niosomes can significantly enhance the stability and bioavailability of catechins. afjbs.comafjbs.com For instance, niosomes prepared with Tween 60 and various stabilizers have demonstrated high entrapment efficiency and sustained release of catechins under simulated gastrointestinal conditions. nih.govnih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that have been shown to improve the oral bioavailability of catechins. mdpi.com Encapsulating catechins within SLNs protects them from degradation and can increase their absorption. nih.govfrontiersin.org Research has demonstrated that EGCG-loaded SLNs significantly increased tissue levels of EGCG in various organs of rats compared to the free form. mdpi.com
Mechanisms of Enhanced Absorption and Retention (e.g., Mucoadhesion, Surface Modification)
The enhanced absorption and retention offered by nanodelivery systems are attributed to several mechanisms:
Mucoadhesion: This refers to the ability of a material to adhere to the mucus layer lining the gastrointestinal tract. researchgate.netresearchgate.net By incorporating mucoadhesive polymers, such as chitosan (B1678972), into the nanoparticle formulation, the residence time of the catechin-loaded carrier at the absorption site is prolonged. mdpi.comuit.no This increased contact time allows for greater absorption of the encapsulated catechin. researchgate.net The positive surface charge of these modified nanoparticles can interact with the negatively charged mucus layer, facilitating this adhesion. mdpi.comresearchgate.net
Surface Modification: The surface of nanoparticles can be modified to enhance their interaction with the intestinal epithelium. cmbr-journal.com For example, coating nanoparticles with materials like chitosan not only provides mucoadhesive properties but can also facilitate the opening of tight junctions between intestinal cells, allowing for paracellular transport of the encapsulated catechin. nih.gov
Sustained Release and Cellular Permeation
A key advantage of nanodelivery systems is their ability to provide sustained or controlled release of the encapsulated compound. mdpi.comafjbs.com This prevents the rapid metabolism and clearance of the catechin, maintaining a therapeutic concentration in the blood for a longer period. nih.govafjbs.com The release of catechin from these systems is often diffusion-controlled, allowing for a gradual and prolonged release profile. afjbs.com
Tissue Distribution Studies (Non-Human)
Accumulation in Specific Organs (e.g., Brain, Kidney, Liver, Spleen)
Following administration in animal models, catechins, including (-)-catechin, distribute to various organs. Studies have demonstrated the presence of catechins and their metabolites in the liver, kidney, spleen, and brain. google.comresearchgate.net
In a study involving mice with experimental AA amyloidosis, a condition characterized by amyloid deposition in systemic organs, treatment with catechins showed effects on the spleen, liver, and kidney. google.com Another study in aged mice fed a high-fat diet supplemented with green tea catechins found that the weights of the liver, kidney, and spleen showed little change compared to control groups. researchmap.jp
Research on epigallocatechin gallate (EGCG), a major catechin, in rats has provided specific insights into organ distribution. After oral administration, free EGCG was detected in the kidney, liver, spleen, and brain. nih.gov The levels in these organs were found to be higher at 2 hours post-administration and began to decrease by 5 hours, indicating a dynamic process of distribution and elimination. nih.gov Specifically, the levels of free EGCG in the kidney and liver were 1.02 nmol/g at 2 hours, decreasing to 0.54 nmol/g at 5 hours. In the spleen, the levels were 0.1 and 0.12 nmol/g at 2 and 5 hours, respectively. The brain showed levels of 0.19 and 0.18 nmol/g at the same time points. nih.gov These findings suggest that while catechins can cross the blood-brain barrier, their accumulation in the brain is relatively low compared to other organs like the small intestine and colon. nih.govresearchgate.net
Pharmacokinetic Parameters in Animal Models (e.g., Cmax, AUC0-24 in rats)
Pharmacokinetic studies in rats have been crucial in understanding the absorption, distribution, metabolism, and excretion of (-)-catechin. These studies typically measure parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over 24 hours, represented by the area under the plasma concentration-time curve (AUC0-24).
One study determined the pharmacokinetic profile of catechin in rats after a single intramuscular administration. ukaazpublications.com The mean peak plasma concentration (Cmax) was observed to be 16.36 ± 0.69 µg/mL at 0.75 hours (Tmax). ukaazpublications.com Other calculated parameters included the elimination half-life (t½β) of 1.79 ± 0.17 hours and a total body clearance (Cl(B)) of 7.23 ± 0.15 L/h/kg. ukaazpublications.com The high Cmax and AUC values observed in this study were attributed to the intramuscular route of administration, which bypasses the first-pass metabolism that occurs with oral administration. ukaazpublications.com
In another study using intragastric administration in rats, the absorption and distribution of catechin were found to be rapid, with a Tmax of 45 minutes. nih.gov This study compared the pharmacokinetics of catechin from two different preparations and found significant differences in clearance and relative bioavailability (AUC0−∞). nih.gov
The following table summarizes key pharmacokinetic parameters for catechin in rats from a study involving intramuscular administration. ukaazpublications.com
| Parameter | Unit | Mean ± SE |
| Cmax | µg/ml | 16.36 ± 0.69 |
| t½β | h | 1.79 ± 0.17 |
| Vd(area) | l/kg | 18.62 ± 1.54 |
| Cl(B) | l/h/kg | 7.23 ± 0.15 |
| MRT | h | 1.78 ± 0.03 |
Cmax: Maximum plasma concentration; t½β: Elimination half-life; Vd(area): Apparent volume of distribution; Cl(B): Total body clearance; MRT: Mean residence time.
Metabolic Transformations Post-Absorption (Non-Human)
Systemic Circulation Metabolites (e.g., Glucuronidation, Sulfation, Methylation)
Once absorbed, (-)-catechin undergoes extensive metabolism, primarily in the intestines and the liver. researchgate.netwikipedia.org The main metabolic pathways are phase II conjugation reactions, which include glucuronidation, sulfation, and methylation. researchgate.netresearchgate.net These processes convert the parent catechin into more water-soluble conjugates that can be readily eliminated from the body. researchgate.net
In rats, catechin metabolites are found in plasma, urine, and bile. researchgate.net The primary metabolites found in the plasma of rats after ingestion of catechins are catechin glucuronide and 3'-O-methylcatechin glucuronide. researchgate.net These are produced in the intestinal cells. researchgate.net Further methylation and sulfation of catechin metabolites occur in the liver. researchgate.net Large amounts of 3'-O-methyl metabolites that are also glucuronidated and sulfated are produced in the liver and are primarily detected in the bile. researchgate.net
The process of methylation of (+)-catechin has been shown to preferentially occur at the 4' position, with a 3:7 ratio of 3'- to 4'-O-methyl-catechin isomers. acs.org For (-)-epicatechin (B1671481), the ratio of 3'- to 4'-O-methyl epicatechin derivatives is 4:6. acs.org These methylated, glucuronidated, and sulfated metabolites are then transported into the systemic circulation or eliminated via the bile. researchgate.net
Influence of Stereochemical Configuration on Uptake and Metabolism
The stereochemical configuration of catechins, referring to the three-dimensional arrangement of their atoms, has a significant impact on their uptake and metabolism. wikipedia.orgcapes.gov.brnih.gov Studies have shown that the uptake is highest for (-)-epicatechin and lowest for (-)-catechin. wikipedia.org
Research using Caco-2 cell monolayers, a model for the intestinal barrier, has demonstrated that the stereochemistry of catechins significantly affects their efflux transport (transport out of the cells) more than their absorption transport (transport into the cells). mdpi.comnih.gov The trans isomers of catechins, such as (+)-catechin, showed higher efflux amounts compared to their corresponding cis (epi) isomers, like (-)-epicatechin. mdpi.comnih.gov This suggests that the cis-trans isomerism can influence the permeability of catechins through cell membranes. mdpi.com
Furthermore, the metabolism of catechins is also influenced by their stereochemistry. nih.gov For instance, the relative content of sulfated metabolites was found to be significantly higher for trans catechins compared to their cis counterparts in efflux transport studies. nih.gov Specifically, the amount of (+)-catechin (C)-O-sulfate was 2.67 times higher than that of (-)-epicatechin (EC)-O-sulfate. nih.gov These findings underscore that the biological fate and activity of catechins are profoundly dependent on their specific stereochemical structure. capes.gov.brnih.gov
Future Directions and Research Gaps
Elucidating Underexplored Molecular Mechanisms
The current understanding of (-)-Catechin (B126292) hydrate's biological activities, including its neuroprotective, anti-inflammatory, and anti-cancer effects, often centers on its antioxidant capacity. nih.govresearchgate.netresearchgate.net However, the full spectrum of its molecular targets and signaling pathways is yet to be completely mapped. Future research should prioritize the following:
Identification of Novel Protein Targets: Beyond well-documented interactions, systematic screening for novel protein binding partners of (-)-Catechin hydrate (B1144303) is crucial. This could unveil previously unknown mechanisms of action.
Dissecting Signaling Cascades: While inhibition of pathways like NF-κB is known, the upstream and downstream effects of (-)-Catechin hydrate on various signaling cascades require more in-depth investigation. nih.gov Understanding how it modulates these pathways can provide a more nuanced view of its cellular effects.
Metal Ion Chelation: The ability of catechins to chelate metal ions like copper, zinc, and iron is a recognized mechanism for inhibiting metal-enhanced amyloid aggregation in neurodegenerative diseases. nih.gov Further studies are needed to quantify the in vivo relevance of this chelation activity and its impact on cellular metal homeostasis.
Development of Novel Analytical Techniques
Accurate and sensitive detection of this compound and its metabolites in biological matrices is fundamental for pharmacokinetic and mechanistic studies. While methods like HPLC are established, there are opportunities for advancement. nih.govresearchgate.net
High-Sensitivity Quantification: Developing new bioanalytical methods, such as advanced mass spectrometry techniques, is necessary for quantifying picogram levels of this compound in plasma and tissues like the brain. nih.gov This would enable more precise pharmacokinetic profiling, especially for targeted delivery systems.
Real-time Monitoring: The creation of techniques for real-time monitoring of this compound's interactions and transformations within living cells would offer unprecedented insights into its dynamic behavior.
Potentiometric Methods: A novel potentiometric approach using the DPPH• radical has shown promise for assessing antioxidant capacity without the colorimetric limitations of spectrophotometry. nih.gov Further development and validation of such electrochemical methods could provide a versatile tool for studying this compound and its derivatives.
Design and Synthesis of Advanced Derivatives with Enhanced Efficacy
The therapeutic application of this compound is often limited by its instability, poor bioavailability, and rapid metabolism. spkx.net.cnrad-proceedings.org Synthesizing advanced derivatives is a key strategy to overcome these limitations.
Structural Modifications: Introducing new chemical groups can significantly improve stability and bioavailability. spkx.net.cn Methylated catechins have shown potential in suppressing allergic reactions, while acylated catechins exhibit enhanced fat solubility and antioxidant activity. spkx.net.cn
Esterification: The synthesis of catechin-derived esters has been explored to increase anticancer activity. espublisher.com For example, novel catechin (B1668976) esters have been synthesized and evaluated for their inhibitory effects on specific enzymes, demonstrating the potential for targeted drug design. espublisher.com
Nanoparticle Encapsulation: Formulating this compound into nanoparticles, such as those made with chitosan (B1678972), can protect it from degradation, improve its release profile, and enhance its antioxidant properties. nih.govresearchgate.net
| Derivative Type | Potential Enhancement | Reference |
| Methylated Catechins | Suppression of allergic reactions, improved stability | spkx.net.cn |
| Acylated Catechins | Increased fat solubility, enhanced antioxidant and antitumor activity | spkx.net.cn |
| Ester Derivatives | Increased anticancer activity | espublisher.com |
| Nanoparticle Formulations | Improved stability, controlled release, enhanced antioxidant properties | nih.govresearchgate.net |
Comprehensive Preclinical Evaluation in Diverse Disease Models
While this compound has been studied in various disease contexts, a more comprehensive preclinical evaluation is warranted.
Expanded Disease Models: Research should extend to a wider array of disease models to explore the full therapeutic potential of this compound. This includes different types of cancer, metabolic disorders, and a broader range of neurodegenerative conditions. mdpi.com
Long-term Studies: Most preclinical studies are of short duration. Long-term investigations are necessary to understand the chronic effects and potential for long-term therapeutic use.
Comparative Studies: Head-to-head comparisons of this compound with its derivatives and other standard-of-care treatments in relevant animal models would provide valuable data on its relative efficacy. researchgate.net
Integration of Multi-omics and Systems Biology Approaches
To unravel the complex biological effects of this compound, a holistic, systems-level understanding is essential. The integration of multiple "omics" platforms can provide a comprehensive view of its impact on cellular and organismal processes. nih.govnih.gov
Multi-omics Data Integration: Combining genomics, transcriptomics, proteomics, and metabolomics data can reveal the intricate network of interactions influenced by this compound. nih.govfrontiersin.org For instance, metabolomics can identify the downstream products of its interactions, while proteomics can pinpoint the proteins it directly binds to. nih.gov
Pathway Analysis: A systems biology approach can help to map the complex interplay between different molecular layers, moving beyond a single-target, single-pathway analysis. nih.gov This can help in understanding how this compound influences the entire biological system. researchgate.net
Microbiome Interactions: Recent research has shown that catechins can alter the functionality of the gut microbiome. biorxiv.org Multi-omics approaches are crucial to understand how this compound and its metabolites influence the microbiome and how this, in turn, affects host health. biorxiv.org
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational methods are powerful tools for accelerating drug discovery and understanding molecular interactions. nih.govfrontiersin.org
Molecular Docking and Dynamics: Computational docking and molecular dynamics simulations can predict the binding of this compound and its derivatives to protein targets, providing insights into their mechanism of action. espublisher.commdpi.com This information can guide the design of new derivatives with improved binding affinity and specificity. researchgate.net
Crystal Structure Prediction: Theoretical approaches like crystal structure prediction (CSP) combined with experimental techniques can provide a detailed understanding of the hydration and dehydration processes of catechin, which is crucial for its formulation and stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel catechin derivatives based on their chemical structure, aiding in the prioritization of compounds for synthesis and testing. frontiersin.org
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of (-)-Catechin hydrate in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (≥95% recommended), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with published standards (e.g., NMR: δ 4.55 ppm for C-2 proton; MS: m/z 308.28 [M+H]+) . For chiral purity, chiral HPLC or circular dichroism (CD) should confirm enantiomeric excess.
Q. What are the recommended protocols for preparing stable stock solutions of this compound given solubility limitations?
- Methodological Answer : Dissolve in dimethyl sulfoxide (DMSO) at 150 mg/mL with ultrasonic agitation and warming (40–50°C). For aqueous studies, pre-dissolve in DMSO and dilute in buffer (final DMSO ≤1% v/v). Centrifuge liquid suspensions at 500×g to minimize particulate interference. Store aliquots at -20°C under desiccation to prevent hydration variability .
Q. Which validated in vivo models are suitable for studying this compound's antioxidant effects?
- Methodological Answer : Male Wistar rats fed high-sucrose/high-fat (HSHF) diets are well-established for oxidative stress induction. Measure lipid peroxidation (e.g., malondialdehyde via thiobarbituric acid assay), glutathione levels (Ellman’s reagent), and plasma antioxidants (α-tocopherol, ascorbic acid). Administer this compound at 50–100 mg/kg/day orally for 4–8 weeks .
Advanced Research Questions
Q. How can surface plasmon resonance (SPR) elucidate this compound's interaction with acetylcholinesterase (AChE)?
- Methodological Answer : Immobilize AChE on a CM5 sensor chip. Inject this compound (0.062–1 mM) at 45 μL/min flow rate with 120 s contact and 200 s dissociation times. Regenerate the surface with 10 mM glycine-HCl (pH 3.0). Fit data to a two-state model to calculate kinetic constants (e.g., KD = 1.4 μM, kon = 3.2 × 10³ M⁻¹s⁻¹, koff = 4.5 × 10⁻³ s⁻¹) using Biacore evaluation software .
Q. What experimental designs assess this compound's synergism with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA)?
- Methodological Answer : Use checkerboard microdilution assays to determine fractional inhibitory concentration indices (FICIs) for combinations with clindamycin or erythromycin. A FICI ≤0.5 indicates synergy. Validate in murine infection models by co-administering this compound (25 mg/kg) with sub-therapeutic antibiotic doses and monitoring bacterial load reduction .
Q. How should researchers address contradictions in reported solubility data for this compound?
- Methodological Answer : Variability arises from hydration state and solvent polarity. For DMSO, solubility is 150 mg/mL (ultrasonication required), while aqueous solubility is <1 mg/mL. Precisely report solvent, temperature, and agitation methods. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers .
Q. What analytical techniques quantify this compound as a flavonoid standard in plant extracts?
- Methodological Answer : Use the sodium borohydride/chloranil method for total flavonoid content (expressed as catechin equivalents, CE/g). For HPLC, employ a C18 column with 0.1% formic acid/acetonitrile gradient (retention time ~12.5 min) and UV detection at 280 nm. Cross-validate with LC-MS (ESI−, m/z 289 [M−H]−) .
Q. How can multi-omics approaches resolve this compound's multi-target effects in neurodegenerative models?
- Methodological Answer : Combine transcriptomics (RNA-seq of Nrf2 pathway genes), proteomics (COX-1/COX-2 inhibition assays), and metabolomics (LC-MS for oxidative stress markers). Use network pharmacology to map interactions between this compound’s targets (e.g., AChE, COX-1) and disease pathways .
Key Considerations for Data Reproducibility
- Controlled Hydration State : Specify whether the hydrate or anhydrous form is used, as hydration affects molecular weight (308.28 vs. 290.27 g/mol) and solubility .
- Batch-to-Batch Variability : Source compounds from suppliers providing Lot-specific HPLC/NMR certificates.
- Ethanol as a Co-Solvent : For in vivo studies, ensure ethanol concentrations ≤0.5% v/v to avoid confounding effects on oxidative stress markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
